STING modulator-4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H18N8O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(2-ethylpyrazol-3-yl)-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H18N8O/c1-4-25-13(5-6-19-25)12-9-23(2)17(22-12)15-10-8-20-24(3)14(10)7-11(21-15)16(18)26/h5-9H,4H2,1-3H3,(H2,18,26) |
InChI Key |
ZWGMDXYLOOIUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Downstream Targets of STING Modulators
A Note on "STING modulator-4": Extensive literature searches did not identify a specific agent designated "this compound." This guide will therefore focus on the well-characterized downstream effects of STING (Stimulator of Interferon Genes) activation by representative synthetic agonists, such as STING-IN-4 and M04. The principles, pathways, and targets discussed are broadly applicable to potent STING activators.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Pharmacological activation of STING has emerged as a promising therapeutic strategy in oncology and infectious diseases. STING modulators, particularly agonists, initiate a cascade of downstream signaling events that culminate in a robust inflammatory response and the activation of adaptive immunity.[2][3] This guide provides a detailed technical overview of the key downstream targets of STING modulators, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.
Core Signaling Cascade: From STING Activation to Gene Transcription
STING agonists, such as the cyclic dinucleotide (CDN) analog STING-IN-4 and the small molecule M04, directly bind to and activate the STING protein located on the endoplasmic reticulum (ER) membrane.[2] This initial binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4] This trafficking is a critical step for the recruitment and activation of downstream signaling partners.
Canonical Downstream Targets
The most well-documented downstream effects of STING activation involve the TBK1-IRF3 axis, leading to the production of type I interferons (IFNs), and the activation of the NF-κB pathway, which drives the expression of various pro-inflammatory cytokines.
1. Phosphorylation of TBK1 and IRF3:
Upon activation and translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event is a pivotal step in the canonical STING pathway. Phosphorylated IRF3 forms dimers, which then translocate to the nucleus to drive the transcription of type I interferons, most notably IFN-β.
2. Type I Interferon Production:
The induction of IFN-β is a hallmark of STING pathway activation. Secreted IFN-β can then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various cell types. This initiates a secondary signaling cascade through the JAK-STAT pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the immune response.
3. Pro-inflammatory Cytokines and Chemokines:
In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB transcription factor. This results in the production of a suite of pro-inflammatory cytokines and chemokines that are crucial for recruiting and activating immune cells. Key targets include:
-
CXCL10 and CCL5: These chemokines are potent recruiters of T cells and natural killer (NK) cells to the site of inflammation or a tumor.
-
IL-6 and TNF-α: These cytokines are pleiotropic inflammatory mediators that contribute to the overall inflammatory milieu.
Non-Canonical Downstream Targets
Recent research has uncovered downstream targets of STING activation that lie outside the canonical TBK1-IRF3 and NF-κB pathways.
1. Regulation of PLAU Expression:
Proteomics studies have revealed that STING activation can inhibit the translation of the urokinase-type plasminogen activator (PLAU). This occurs via the STING-PERK-eIF2α signaling axis, representing a novel anti-cancer mechanism of the STING pathway, as PLAU is often highly expressed in malignant tumors and promotes cell migration and invasion.
2. Induction of Autophagy:
STING activation has been shown to trigger autophagy, a cellular process for degrading and recycling cellular components. This can be a mechanism to clear intracellular pathogens.
3. Regulation of T-cell Differentiation: STING activation in T-cells can promote the differentiation of regulatory T cells (Tregs) through MAPK-CREB signaling.
Quantitative Data on Downstream Target Modulation
The following tables summarize quantitative data on the effects of STING agonists on key downstream targets from various in vitro studies.
| Table 1: Effect of STING Agonists on Protein Phosphorylation | |||
| STING Agonist | Cell Line | Target | Observation |
| M04 (50 µM, 4h) | THF and MM6 cells | p-STING (Ser366) | Increased phosphorylation |
| diABZI-4 | MRC-5 cells | p-STING | Dose-dependent increase |
| Table 2: Effect of STING Agonists on Gene Expression | ||||
| STING Agonist | Cell Line | Target Gene | Fold Induction (mRNA) | Time Point |
| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CCL5 | ~100-1000 | 16h |
| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CXCL10 | ~100-10000 | 16h |
| dsDNA | MEF cells | Ifnb | ~120 | 6h |
| dsDNA | MEF cells | Cxcl10 | ~100 | 6h |
| Table 3: Effect of STING Agonists on Cytokine/Chemokine Secretion | ||||
| STING Agonist | Cell Line | Target Protein | Concentration | Time Point |
| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CCL5 | >31.2 pg/mL | 24h |
| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CXCL10 | >7.8 pg/mL | 24h |
| diABZI (100 nM) | Human Monocytes | IL-1β | ~100 pg/mL | 24h |
| MSA-2 (25 µM) | Human Monocytes | TNF-α | ~4000 pg/mL | 24h |
| 2'3'-cGAMP | Human PBMCs | IFN-β | Dose-dependent increase | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING modulator activity. Below are protocols for key experiments.
Protocol 1: Western Blot for Phosphorylation of STING Pathway Components
This protocol is designed to assess the effect of a STING modulator on the phosphorylation status of STING, TBK1, and IRF3.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
STING agonist (e.g., 2'3'-cGAMP) and modulator of interest
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-STING, total STING, p-TBK1, total TBK1, p-IRF3, total IRF3, loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with the STING modulator for 1-2 hours, followed by stimulation with a STING agonist for 1-3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using an ECL substrate and visualize with an imaging system.
Protocol 2: Interferon-β Reporter Assay
This assay measures the transcriptional activity of IRF3, which drives the expression of an IFN-β promoter-linked reporter gene (e.g., Luciferase).
Materials:
-
Reporter cell line (e.g., THP-1 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter)
-
STING agonist and modulator of interest
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the STING modulator with or without a fixed concentration of a STING agonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 3: ELISA for Cytokine/Chemokine Quantification
This protocol quantifies the secretion of specific cytokines and chemokines, such as CXCL10 and CCL5, into the cell culture supernatant.
Materials:
-
Cell line of interest
-
STING agonist and modulator of interest
-
ELISA kit for the specific cytokine/chemokine (e.g., Human CXCL10/IP-10 DuoSet ELISA)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the STING modulator and/or agonist for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants, incubating with a detection antibody, adding a substrate, and stopping the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Canonical STING signaling pathway.
Caption: Western blot experimental workflow.
Caption: Non-canonical STING-PLAU pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of STING Modulator-4 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. The activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[1][2][3][4] Given its central role, the STING pathway has emerged as a promising therapeutic target for a range of diseases, including cancer, infectious diseases, and autoimmune disorders.[1] Pharmacological modulation of this pathway with small molecule agonists or antagonists offers the potential to either enhance anti-tumor and anti-pathogen immunity or suppress aberrant inflammatory responses. This technical guide focuses on STING modulator-4, a competitive modulator of STING, providing an in-depth overview of its characteristics and the methodologies used to evaluate its function.
This compound: A Competitive Inhibitor
This compound, also identified as compound AIH05, is a competitive small molecule modulator of the STING protein. Its primary mechanism of action is to compete with the endogenous ligand, cyclic GMP-AMP (cGAMP), for binding to STING. By occupying the cGAMP binding site, competitive antagonists can stabilize the inactive "open" conformation of the STING dimer, thereby preventing the conformational changes required for downstream signaling.
Quantitative Data
The available data for this compound characterizes it as a high-affinity ligand for a common human variant of STING (R232H) and indicates its ability to inhibit downstream signaling in a cellular context.
| Parameter | Value | Cell Line/System | Description |
| Ki | 0.0933 μM | Recombinant R232H STING | The inhibition constant, representing the binding affinity of the modulator to the R232H variant of the STING protein. |
| EC50 (p-IRF3) | >10 μM | THP-1 cells | The half-maximal effective concentration for the phosphorylation of IRF3, a key downstream event in the STING signaling pathway. The value indicates that at concentrations up to 10 μM, the modulator does not stimulate this pathway and likely acts as an antagonist. |
The STING Signaling Pathway and the Role of a Competitive Modulator
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP. 2'3'-cGAMP then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines. A competitive modulator like this compound intervenes at the initial activation step by preventing cGAMP from binding to STING, thus inhibiting the entire downstream cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize a competitive STING modulator like this compound.
STING Binding Affinity (Ki) Determination
A common method to determine the binding affinity of a competitive inhibitor is through a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To determine the inhibition constant (Ki) of this compound for the STING protein.
Materials:
-
Recombinant human STING protein (e.g., R232 variant)
-
d2-labeled STING ligand (e.g., a cGAMP analog)
-
Anti-6His-Terbium Cryptate antibody
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the d2-labeled STING ligand to all wells at a final concentration equal to its Kd.
-
Add the recombinant STING protein to all wells.
-
Add the anti-6His-Terbium Cryptate antibody to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Ligand]/Kd).
Cellular Assay for STING Pathway Inhibition (p-IRF3 Western Blot)
This protocol describes how to assess the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of IRF3 in THP-1 cells, a human monocytic cell line.
Objective: To determine the EC50 of this compound for the inhibition of cGAMP-induced IRF3 phosphorylation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (phorbol 12-myristate 13-acetate) for cell differentiation
-
2'3'-cGAMP
-
Lipofectamine 2000 or a similar transfection reagent
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate the cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
-
Treatment:
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a complex of 2'3'-cGAMP and a transfection reagent (e.g., Lipofectamine 2000) for a predetermined time (e.g., 3 hours) to induce STING activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRF3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRF3 and total IRF3.
-
Normalize the phospho-IRF3 signal to the total IRF3 signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration to determine the EC50.
-
Conclusion
This compound represents a valuable tool for investigating the role of the STING pathway in innate immunity and holds potential for therapeutic development. As a competitive antagonist, it allows for the targeted inhibition of STING activation, providing a means to dissect the downstream consequences of this crucial signaling pathway. The experimental protocols outlined in this guide provide a framework for the detailed characterization of STING modulators, enabling researchers to assess their binding affinity and cellular activity. Further studies on compounds like this compound will undoubtedly contribute to a deeper understanding of STING-mediated immune responses and the development of novel immunomodulatory therapies.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of STING Modulator-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING Modulator-4, a competitive modulator of the Stimulator of Interferon Genes (STING) protein. This document details the core methodologies, quantitative data, and underlying signaling pathways pertinent to this compound.
Introduction to STING and its Modulation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Given its central role in immunity, the STING pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.
This compound (also known as compound AIH05) is a novel small molecule designed to competitively modulate the activity of the STING protein. Its discovery and development are detailed in the patent application WO2022195462A1.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA).
Discovery of this compound
This compound was identified through a drug discovery program aimed at developing novel modulators of the STING pathway, as outlined in patent WO2022195462A1. The core strategy involved the synthesis and screening of a library of compounds for their ability to bind to and modulate the activity of the STING protein. The discovery process can be conceptualized as a multi-step workflow.
Synthesis of this compound
The synthesis of this compound, chemically named 2-((5-bromo-2-((tert-butyl(dimethyl)silyl)oxy)phenyl)amino)-N-(tert-butyl)-6-chloro-5-cyanopyrimidine-4-carboxamide, is detailed in Example 136 of patent WO2022195462A1. The synthesis is a multi-step process involving the preparation of key intermediates.
A crucial step in the synthesis is the coupling of the pyrimidine carboxylic acid intermediate with tert-butylamine to form the final amide product.
Detailed Synthesis Protocol
The synthesis of this compound involves the following key steps, as adapted from the general procedures described in WO2022195462A1:
Step 1: Synthesis of the pyrimidine carboxylic acid intermediate
The synthesis of the core pyrimidine structure with the carboxylic acid functionality is achieved through a series of reactions starting from simpler precursors. This typically involves condensation and substitution reactions to build the substituted pyrimidine ring.
Step 2: Amide coupling to form this compound
To a solution of 2-((5-bromo-2-((tert-butyl(dimethyl)silyl)oxy)phenyl)amino)-6-chloro-5-cyanopyrimidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. This is followed by the addition of tert-butylamine. The reaction mixture is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., LC-MS).
Step 3: Work-up and Purification
Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove excess reagents and water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid. The structure and purity are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The biological activity of this compound has been characterized using various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay | STING Variant | Cell Line |
| Ki | 0.0933 µM | Competitive Binding Assay | R232H | - |
| EC50 | >10 µM | p-IRF3 Phosphorylation | Wild-Type | THP-1 |
Table 1: Biological Activity of this compound [1]
Experimental Protocols
Competitive STING Binding Assay (HTRF)
This assay is designed to measure the ability of a test compound to compete with a fluorescently labeled ligand for binding to the STING protein. A Homogeneous Time-Resolved Fluorescence (HTRF) format is commonly used for its high sensitivity and low background.
Materials:
-
Recombinant human STING protein (R232H variant)
-
Fluorescently labeled STING ligand (e.g., a terbium cryptate donor and a d2 acceptor-labeled cGAMP analog)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compound (this compound)
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined amount of the recombinant STING protein to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add the fluorescently labeled STING ligand to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
The ratio of the emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the test compound.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphorylated IRF3 (p-IRF3) Cellular Assay
This cell-based assay measures the functional consequence of STING modulation by quantifying the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key downstream event in the STING signaling pathway.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist (e.g., cGAMP)
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated IRF3 (p-IRF3 Ser396)
-
Primary antibody against total IRF3
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment (gels, transfer apparatus, membranes, ECL substrate)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a STING agonist (e.g., cGAMP) for a time known to induce robust IRF3 phosphorylation (e.g., 3 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
The level of p-IRF3 is typically expressed as a ratio to total IRF3 or the housekeeping protein.
-
The EC50 value is determined by plotting the p-IRF3 levels against the concentration of this compound and fitting the data to a dose-response curve.
-
Conclusion
This compound is a novel, competitive modulator of the STING pathway with a defined in vitro activity profile. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route based on patent literature, and the experimental protocols for its biological characterization. This information serves as a valuable resource for researchers in the fields of immunology, oncology, and drug discovery who are interested in the therapeutic potential of modulating the STING signaling pathway. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
The Structural-Activity Relationship of STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infection and cellular damage. Activation of STING triggers a potent type I interferon (IFN) response, making it a highly attractive target for cancer immunotherapy, vaccine adjuvants, and infectious disease therapeutics. This guide provides an in-depth analysis of the structural-activity relationships (SAR) of major classes of STING agonists, details key experimental protocols for their characterization, and visualizes the core biological and experimental processes.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding activates cGAS to synthesize the endogenous STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[1] As a second messenger, 2'3'-cGAMP binds to the ligand-binding domain (LBD) of STING, which is a transmembrane protein dimer located in the endoplasmic reticulum (ER).[2]
Ligand binding induces a significant conformational change in STING, causing it to translocate from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade effectively bridges the detection of cytosolic DNA to a powerful innate immune response.
Structural-Activity Relationship (SAR) of STING Agonists
STING agonists can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs).
Cyclic Dinucleotide (CDN) Agonists
The first generation of STING agonists were derivatives of natural CDNs. While potent, these molecules generally suffer from high polarity, poor membrane permeability, and rapid enzymatic degradation, often necessitating direct intratumoral injection. SAR studies have focused on modifying the phosphodiester backbone, the nucleobases, and the ribose sugars to improve stability and permeability.
Key SAR Insights for CDNs:
-
Phosphodiester Backbone: Replacing one or both non-bridging oxygen atoms with sulfur to create phosphorothioate linkages (Rp,Rp-dithio diastereomer) significantly enhances resistance to phosphodiesterase cleavage and improves potency.
-
Nucleobases: Modifications to the purine bases can modulate binding affinity and species selectivity.
-
Sugar Moieties: Alterations to the ribose rings are generally less tolerated but have been explored to fine-tune interactions within the binding pocket.
| Compound Name | Modifications from 2'3'-cGAMP | Activity Metric | Value | Cell Line / System | Reference |
| 2'3'-cGAMP | Endogenous Ligand | EC50 (IFN-β) | ~15 µM | THP-1 | |
| ADU-S100 (Mliatinide) | Dithio-(Rp,Rp)-[cyclic[A(2′,5′)pA(3′,5′)p]] | EC50 (IFN-β) | Potent | Human PBMCs | |
| JNJ-67544412 | Boranophosphate moiety | IC50 (Binding) | < 0.01 µM | Human STING | |
| EC50 (ISG) | 0.64 µM | THP1-Blue™ ISG |
Non-Cyclic Dinucleotide (Non-CDN) Agonists
To overcome the limitations of CDNs, significant efforts have been directed toward discovering small-molecule, non-CDN STING agonists suitable for systemic administration.
Researchers at GlaxoSmithKline reported the discovery of amidobenzimidazole (ABZI) as a novel scaffold. A key breakthrough was the "dimerization strategy": linking two monomeric ABZI compounds via a flexible linker to create dimeric compounds (diABZI) that synergistically bind to the STING dimer interface. This approach dramatically increased binding affinity and cellular potency by over 1,000-fold.
Key SAR Insights for diABZI:
-
Linker Length: A four-carbon (butane) linker between the two ABZI moieties was found to be optimal for enhancing binding affinity.
-
Benzimidazole Core: Modifications at the 7-position of the benzimidazole are well-tolerated and provide a handle for conjugation without disrupting STING binding.
-
Symmetry: The symmetric nature of the dimer is crucial for effectively bridging the two ligand binding sites on the STING homodimer.
| Compound Name | Key Structural Features | Activity Metric | Value | Cell Line / System | Reference |
| ABZI (monomer) | Monomeric amidobenzimidazole | IC50 (Binding) | 14 ± 2 µM | Human STING | |
| diABZI (Compound 3) | Dimer linked by 4-carbon chain | EC50 (IFN-β) | 130 nM | Human PBMCs | |
| Kd (Binding) | 1.6 nM | THP-1 Lysate | |||
| diABZI-amine | Amine group at 7-position | EC50 (ISG) | 0.144 nM | THP1-Dual™ |
High-throughput screening has identified other structurally distinct, non-CDN agonists that are systemically active.
-
SR-717: Discovered through phenotypic screening, SR-717 is a stable cGAMP mimetic that induces the same "closed" conformation of STING as the natural ligand. It displays potent antitumor activity and promotes the activation of CD8+ T cells and natural killer (NK) cells.
-
MSA-2: Identified as an orally available STING agonist, MSA-2 uniquely exists as a monomer-dimer equilibrium in solution, with only the dimer being active. This property, combined with increased dimerization in the acidic tumor microenvironment, may contribute to its favorable efficacy and tolerability profile. Synthetic covalent dimers of MSA-2 are exceptionally potent.
| Compound Name | Key Structural Features | Activity Metric | Value | Cell Line / System | Reference |
| SR-717 | Non-nucleotide cGAMP mimetic | IC50 (Binding) | 7.8 µM | Human STING | |
| EC80 (IFN-β) | 3.6 µM | THP-1 | |||
| MSA-2 (monomer) | Oral non-nucleotide agonist | EC50 (IFN-β) | ~25 µM | THP-1 | |
| MSA-2 (covalent dimer) | Synthetic thioether-linked dimer | EC50 (IFN-β) | 8 ± 7 nM | THP-1 |
Experimental Characterization of STING Agonists
A standardized workflow is essential for the discovery and characterization of novel STING agonists. The process typically involves a primary screen for pathway activation, followed by secondary assays to confirm target engagement and mechanism of action, and finally, in vivo models to assess efficacy.
Detailed Experimental Protocols
This assay quantitatively measures the activation of the IRF pathway downstream of STING. It utilizes a human monocytic THP-1 cell line engineered to express a secreted luciferase (e.g., Lucia) under the control of an IFN-stimulated response element (ISRE) promoter.
Materials:
-
THP1-Lucia™ ISG cells (InvivoGen) or IRF Reporter (Luc)-THP-1 cells (BPS Bioscience).
-
Assay Medium: RPMI 1640 with 1% Penicillin/Streptomycin.
-
White, clear-bottom 96-well microplates.
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
Test compounds (STING agonists).
Methodology:
-
Cell Seeding: Seed THP-1 reporter cells at a density of approximately 40,000 cells/well in 75 µL of assay medium into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds at 4-fold the final desired concentration in assay medium.
-
Treatment: Add 25 µL of the diluted compounds to the appropriate wells. Include an "unstimulated" control (assay medium only) and a "background" control (cell-free wells). The final volume per well should be 100 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Luminescence Reading:
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate/rock the plate at room temperature for 15-30 minutes to ensure cell lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis: Subtract the average background luminescence (from cell-free wells) from all other readings. Plot the normalized luminescence signal against the compound concentration and fit a dose-response curve to determine the EC50 value.
DSF, or Thermal Shift Assay (TSA), measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding. A stabilizing ligand will increase the Tm. This assay directly confirms the binding of a compound to the STING protein.
Materials:
-
Purified recombinant STING protein (ligand-binding domain, e.g., residues 139-379).
-
DSF-compatible fluorescent dye (e.g., SYPRO™ Orange).
-
Assay Buffer: A stable buffer such as 25 mM Tris-HCl, pH 8.0, 500 mM NaCl.
-
Test compounds.
-
A real-time PCR (qPCR) instrument capable of performing a melt-curve analysis.
Methodology:
-
Reaction Mixture Preparation:
-
In each well of a 96-well qPCR plate, prepare a reaction mixture containing the STING protein (final concentration ~2-5 µM) and the fluorescent dye (final concentration ~5X).
-
Add the test compound to the desired final concentration (e.g., 10 µM). Include a DMSO control (reference).
-
-
Plate Sealing: Seal the plate securely with an optical adhesive film and centrifuge briefly (e.g., 1000 x g for 1 min) to remove bubbles.
-
Thermal Melt:
-
Place the plate in the qPCR instrument.
-
Run a melt-curve program, typically ramping the temperature from 25°C to 95°C at a rate of ~1°C/minute.
-
Measure fluorescence at each temperature interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The Tm is the temperature at the midpoint of this transition, which can be determined by fitting the data to the Boltzmann equation or by finding the peak of the first derivative of the curve.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the compound and the Tm of the protein with DMSO. A positive ΔTm indicates stabilizing ligand binding.
-
This model assesses the anti-tumor efficacy of STING agonists in immunocompetent mice, which is crucial as the therapeutic effect is immune-mediated. The MC38 colon adenocarcinoma cell line is syngeneic to C57BL/6 mice.
Materials:
-
MC38 tumor cells.
-
Female C57BL/6 mice (9-12 weeks old).
-
Matrigel (optional, for cell suspension).
-
Test compound (STING agonist) formulated for in vivo administration.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject approximately 1 million MC38 cells (typically in 100 µL of PBS or a mix with Matrigel) into the flank of each C57BL/6 mouse.
-
Tumor Establishment: Monitor the mice three times weekly for tumor growth. Once tumors become palpable and reach an average size of 50-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the STING agonist according to the planned dosing schedule (e.g., intratumoral, intravenous, or oral administration). For example, a diABZI agonist can be administered intravenously at 1.5-3 mg/kg.
-
Monitoring:
-
Measure tumor dimensions with calipers daily or every other day. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record mouse body weight up to three times a week as an indicator of toxicity.
-
Monitor animals for overall health and clinical signs.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess long-term survival and immune memory. For memory assessment, cured mice can be re-challenged with tumor cells.
-
Data Analysis: Plot the average tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition (TGI) and overall survival between the treatment and control groups.
Conclusion and Future Directions
The development of STING agonists has rapidly evolved from poorly "drug-like" cyclic dinucleotides to systemically available small molecules with potent, durable anti-tumor activity. Key SAR insights, such as the dimerization strategy for ABZI scaffolds and the pre-dimerization equilibrium of MSA-2, have been instrumental in this progress. These findings highlight that achieving high-affinity binding and inducing the active "closed" conformation of STING are primary objectives for agonist design.
Future research will likely focus on developing agonists with improved oral bioavailability, enhanced tumor-targeting to minimize systemic immune-related adverse events, and tailored activity against specific STING haplotypes found in the human population. The combination of novel STING agonists with other immunotherapies, such as checkpoint inhibitors, continues to be a promising strategy to convert immunologically "cold" tumors into "hot" tumors, thereby extending the benefits of cancer immunotherapy to a broader patient population.
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
STING Modulator-4: A Technical Overview of its Role in Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA from pathogens or damaged cells. Activation of STING culminates in the production of type I interferons (IFN-α and IFN-β), which orchestrate a robust antiviral and antitumor immune response. Consequently, pharmacological modulation of the STING pathway has emerged as a promising therapeutic strategy for a range of diseases, including cancer and infectious diseases.
This technical guide provides a detailed examination of STING modulator-4, a novel small molecule modulator of the STING pathway. While specific quantitative data on the direct impact of this compound on type I interferon production is not extensively available in peer-reviewed literature, this document compiles the known characteristics of this compound and presents representative experimental protocols and data from closely related STING modulators to provide a comprehensive understanding of its potential mechanism and evaluation.
This compound: Profile and Quantitative Data
This compound, also identified as compound AIH05, is described as a competitive modulator of STING. The available quantitative data primarily characterizes its binding affinity and its effect on a downstream signaling event, the phosphorylation of Interferon Regulatory Factor 3 (IRF3).
| Parameter | Value | Cell Line/System | Comments |
| Ki (for R232H STING) | 0.0933 μM | Biochemical Assay | Indicates competitive binding to the R232H variant of the STING protein.[1] |
| EC50 (for p-IRF3) | >10 μM | THP-1 cells | Measures the concentration required to achieve 50% of the maximal phosphorylation of IRF3, a key step in the STING signaling cascade. The value indicates modest potency in this specific assay.[1] |
Note: Further quantitative data regarding the direct measurement of type I interferon (e.g., IFN-β) production induced by this compound is not publicly available at the time of this writing and is likely contained within proprietary research, as indicated by its primary reference in patent literature.
The STING Signaling Pathway and the Role of Modulators
The canonical STING signaling pathway is initiated by the detection of cyclic dinucleotides (CDNs), which can be produced by bacteria or by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA.
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
As depicted, this compound is proposed to act as a competitive modulator, suggesting it may compete with the endogenous ligand cGAMP for binding to STING. Depending on whether it is an agonist or antagonist, it would either activate or inhibit the downstream signaling cascade that leads to the phosphorylation of IRF3 and subsequent transcription of type I interferon genes.
Experimental Protocols for Evaluating STING Modulator Activity
The following are detailed, representative methodologies for key experiments used to characterize STING modulators. While these protocols are not specifically documented for this compound, they represent the standard in the field for assessing the activity of such compounds.
In Vitro STING Activation Assay (IRF Reporter Assay)
This assay is a common method to screen for and characterize STING agonists and antagonists by measuring the activation of the IRF3 transcription factor.
Principle: THP-1 cells, a human monocytic cell line, are engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified by luminescence.
Methodology:
-
Cell Culture: Culture THP-1 Dual™ KI-mSTING reporter cells according to the supplier's recommendations.
-
Cell Seeding: Seed the cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate.
-
Compound Treatment:
-
For agonist activity: Add serial dilutions of this compound to the wells.
-
For antagonist activity: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours before adding a known STING agonist (e.g., 2'3'-cGAMP).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for an IRF-luciferase reporter assay.
Quantification of Type I Interferon (IFN-β) Production by ELISA
This protocol directly measures the amount of secreted type I interferon in the cell culture supernatant following treatment with a STING modulator.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IFN-β. A capture antibody specific for IFN-β is coated onto the wells of a microplate. The sample is added, and any IFN-β present binds to the antibody. A detection antibody, also specific for IFN-β and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of IFN-β in the sample.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1, peripheral blood mononuclear cells) in 24- or 48-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow IFN-β to bind.
-
Washing the plate.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the substrate and incubating.
-
Stopping the reaction.
-
-
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of IFN-β in the samples.
Western Blot for Phosphorylated IRF3
This method provides a semi-quantitative assessment of the activation of a key downstream component of the STING pathway.
Principle: Western blotting is used to detect the phosphorylated form of IRF3 (p-IRF3) in cell lysates. The intensity of the band corresponding to p-IRF3 is indicative of the level of STING pathway activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1) in 6-well plates.
-
Treat the cells with this compound for a shorter duration (e.g., 1-4 hours) to capture the peak phosphorylation event.
-
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-IRF3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the p-IRF3 band can be normalized to a loading control (e.g., total IRF3 or a housekeeping protein like GAPDH) to compare the level of activation between different treatment conditions.
Conclusion
This compound is a competitive modulator of the STING pathway with a demonstrated ability to bind to the STING protein. While detailed public data on its direct effect on type I interferon production is limited, the established methodologies for characterizing STING modulators provide a clear roadmap for its further evaluation. The protocols outlined in this guide for reporter assays, ELISA, and Western blotting are fundamental tools for researchers and drug developers working to understand and harness the therapeutic potential of the STING signaling pathway. Further investigation into compounds like this compound will be crucial in advancing the development of novel immunotherapies.
References
Non-Canonical STING Pathway Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, traditionally recognized for its role in detecting cytosolic DNA and initiating a type I interferon response via the cGAS-cGAMP axis. However, a growing body of evidence has illuminated non-canonical STING activation pathways that are independent of cGAS and its second messenger cGAMP. These alternative pathways are triggered by diverse stimuli, including nuclear DNA damage and endoplasmic reticulum (ER) stress, and often result in distinct downstream signaling profiles, notably a preferential activation of NF-κB over IRF3. This technical guide provides a comprehensive overview of the core mechanisms of non-canonical STING activation, detailed experimental protocols to study these pathways, and a summary of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the complex and multifaceted roles of STING signaling in health and disease.
Introduction to Canonical and Non-Canonical STING Signaling
The canonical STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.
In contrast, non-canonical STING activation bypasses the requirement for cGAS and cGAMP. These pathways are initiated by a variety of cellular stresses and engage different upstream sensors and downstream adaptors, leading to a nuanced and context-dependent cellular response. Understanding these non-canonical pathways is crucial for a complete picture of STING biology and for the development of targeted therapeutics.
Core Mechanisms of Non-Canonical STING Activation
Several distinct non-canonical STING activation pathways have been described.
DNA Damage-Induced STING Activation
Nuclear DNA damage, induced by genotoxic agents such as etoposide, can trigger a rapid, cGAS-independent STING-dependent innate immune response.[1][2] This pathway involves the nuclear DNA sensors Ataxia Telangiectasia Mutated (ATM) and Poly (ADP-ribose) polymerase 1 (PARP-1), along with the interferon-inducible protein 16 (IFI16).[1][2][3]
Upon detection of DNA double-strand breaks, ATM and PARP-1 are activated. This leads to the formation of a signaling complex at the ER, comprising STING, IFI16, the tumor suppressor p53, and the E3 ubiquitin ligase TRAF6. In this complex, TRAF6 mediates the K63-linked ubiquitination of STING, which serves as a scaffold for downstream signaling. Notably, this mode of activation predominantly leads to the activation of the transcription factor NF-κB, with minimal activation of IRF3. This results in the induction of a distinct set of pro-inflammatory cytokines and chemokines.
dot
Non-Canonical STING Activation in Cellular Senescence and Aging
Cellular senescence and aging are associated with the accumulation of cytosolic DNA, which can trigger a STING-dependent inflammatory response. However, this response often occurs without the hallmarks of canonical STING activation, such as increased cGAMP production, STING phosphorylation, or its translocation to the perinuclear compartment. Instead, in senescent and aging cells, STING is found localized at the ER, nuclear envelope, and on chromatin. This non-canonical pathway is dependent on both cGAS and STING and contributes to the senescence-associated secretory phenotype (SASP) and the interferon response observed in aging.
dot
Other Non-Canonical Activation Mechanisms
Other reported non-canonical STING activators include:
-
ER Stress: Inducers of ER stress, such as ethanol, can activate the STING-TBK1-IRF3 axis independently of cGAS.
-
Membrane Fusion: Events involving membrane fusion have been shown to trigger a cGAS-independent activation of STING.
-
RIG-I-like Receptors (RLRs): Viral RNA detection by RLRs can lead to STING activation in a MAVS-independent manner.
Data Presentation
The following tables summarize quantitative data extracted from key publications on non-canonical STING pathway activation.
Table 1: Comparison of Downstream Signaling Activation
| Stimulus | Cell Line | Pathway Component | Fold Induction / Change | Citation |
| Etoposide (50 µM, 4h) | HaCaT | NF-κB p65 Nuclear Translocation | Significant increase vs. control | |
| Etoposide (50 µM, 6h) | HaCaT | IFN-β mRNA | ~4-fold | |
| Etoposide (50 µM, 6h) | HaCaT | IL-6 mRNA | ~15-fold | |
| HT-DNA (1 µg/mL, 6h) | HaCaT | IFN-β mRNA | ~150-fold | |
| HT-DNA (1 µg/mL, 6h) | HaCaT | IL-6 mRNA | ~50-fold | |
| Etoposide (50 µM) | HaCaT | cGAMP levels | No significant increase | |
| HT-DNA (1 µg/mL) | HaCaT | cGAMP levels | Significant increase | |
| DMXAA | BMDCs | IFN-β production | Increased in Nfkb2-/- vs. WT | |
| Irradiated Tumor Cells | BMDCs | p-TBK1, p-IRF3 | Enhanced vs. control |
Table 2: Gene Expression Changes in Non-Canonical STING Activation
| Gene | Stimulus | Cell Line | Fold Change vs. Control | Citation |
| CCL20 | Etoposide (50 µM, 6h) | HaCaT | > 10-fold | |
| CXCL10 | Etoposide (IC30, 48h) | HeLa | ~42.7-fold | |
| CCL5 | Etoposide (IC30, 48h) | HeLa | ~27.8-fold | |
| IFNB1 | Etoposide (50 µM, 6h) | STING-/- HaCaT | No induction | |
| IL6 | Etoposide (50 µM, 6h) | STING-/- HaCaT | No induction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study non-canonical STING pathway activation.
Etoposide-Induced DNA Damage
This protocol describes the induction of DNA damage in cultured cells to trigger cGAS-independent STING activation.
Materials:
-
Cell line of interest (e.g., HaCaT, HEK293T)
-
Complete cell culture medium
-
Etoposide (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare a working solution of etoposide in complete cell culture medium at the desired final concentration (e.g., 50 µM).
-
Aspirate the old medium from the cells and replace it with the etoposide-containing medium.
-
Incubate the cells for the desired time period (e.g., 1-6 hours) at 37°C in a CO2 incubator.
-
After incubation, proceed with downstream analysis such as cell lysis for western blotting or RNA extraction for qPCR.
Western Blotting for STING Phosphorylation and Downstream Targets
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 by western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING (Ser366), anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
Co-Immunoprecipitation of STING Interaction Partners
This protocol is for investigating the interaction of STING with proteins like IFI16, p53, and TRAF6.
Materials:
-
Treated and untreated cells
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-STING antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with anti-STING antibody or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads and analyze by western blotting with antibodies against the proteins of interest.
cGAMP ELISA
This protocol describes the quantification of cGAMP levels in cell lysates.
Materials:
-
Cell lysates
-
Commercially available 2'3'-cGAMP ELISA kit
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the ELISA kit manufacturer's instructions, typically involving a specific lysis buffer.
-
Perform the competitive ELISA according to the kit protocol. This generally involves adding samples and standards to a plate pre-coated with an anti-cGAMP antibody, followed by the addition of a cGAMP-HRP conjugate.
-
After incubation and washing steps, add a substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cGAMP concentration in the samples based on the standard curve.
NF-κB Luciferase Reporter Assay
This protocol is for quantifying NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with the desired stimulus (e.g., etoposide).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Mandatory Visualizations
Experimental Workflow for Investigating DNA Damage-Induced Non-Canonical STING Activation
dot
References
- 1. Non-canonical NF-κB Antagonizes STING Sensor-Mediated DNA Sensing in Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFI16-STING-NF-κB Signaling Controls Exogenous Mitochondrion-induced Endothelial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of STING Modulators in Autoinflammatory Diseases
Disclaimer: The compound "STING modulator-4" is not a publicly recognized designation. This guide will discuss the role and mechanisms of STING modulators in the context of autoinflammatory diseases, using data from well-characterized, representative STING inhibitors.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway, often through gain-of-function mutations in the STING1 gene, leads to a class of autoinflammatory diseases known as type I interferonopathies. These conditions, such as STING-Associated Vasculopathy with onset in Infancy (SAVI), are characterized by constitutive activation of the STING pathway, resulting in excessive production of type I interferons and other pro-inflammatory cytokines. This guide provides a technical overview of the therapeutic potential of targeting the STING pathway with small-molecule inhibitors. It details the mechanism of action of these modulators, summarizes preclinical data, outlines key experimental protocols for their evaluation, and presents signaling and workflow diagrams to illustrate these processes.
The cGAS-STING Signaling Pathway and its Role in Autoinflammatory Disease
The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the expression of type I interferons (IFNs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
In autoinflammatory diseases like SAVI, gain-of-function mutations in STING1 cause the STING protein to be constitutively active, even without cGAMP binding. This leads to a constant, high-level production of IFNs and cytokines, driving systemic inflammation, vasculopathy, and interstitial lung disease. Therefore, inhibiting the STING protein is a primary therapeutic strategy for these disorders.
Mechanism of Action of Covalent STING Inhibitors
A promising class of STING antagonists functions through covalent modification of the STING protein. These small molecules are designed to specifically target a reactive cysteine residue (Cys91 in mice, Cys91 in humans) located in the transmembrane domain of STING.
The mechanism involves the following key steps:
-
Covalent Binding: The inhibitor forms a covalent bond with the thiol group of the Cys91 residue. This irreversible interaction locks the STING protein in an inactive state.
-
Inhibition of Palmitoylation: The activation and subsequent trafficking of STING to the Golgi are dependent on its palmitoylation at Cys91. By covalently modifying this residue, the inhibitor directly blocks the attachment of palmitate groups.
-
Prevention of Oligomerization and Trafficking: Without palmitoylation, STING dimers cannot assemble into the higher-order oligomers necessary for their translocation from the ER to the Golgi.
-
Blockade of Downstream Signaling: By preventing STING from reaching the Golgi, the recruitment and activation of TBK1 and IRF3 are completely abrogated, leading to a shutdown of type I IFN and pro-inflammatory cytokine production.
This covalent mechanism offers high potency and selectivity, effectively silencing the hyperactive STING pathway in autoinflammatory conditions.
Preclinical Data for Representative STING Inhibitors
The efficacy of STING inhibitors has been demonstrated in various preclinical models. The data below is a compilation from studies on well-characterized covalent inhibitors such as H-151 and C-176, which serve as a proxy for "this compound".
In Vitro Activity
| Assay Type | Cell Line | Stimulant | Readout | Inhibitor | IC50 Value | Reference |
| IFN-β Reporter | THP1-Dual™ ISG | 2’3’-cGAMP | Luciferase Activity | SN-011 | ~500 nM (human) | |
| IFN-β Reporter | Mouse Embryonic Fibroblasts (MEFs) | 2’3’-cGAMP | Luciferase Activity | H-151 | ~100 nM (mouse) | |
| IFN-β Reporter | Mouse Embryonic Fibroblasts (MEFs) | 2’3’-cGAMP | Luciferase Activity | SN-011 | ~100 nM (mouse) | |
| Cytokine Secretion | Trex1-/- Bone Marrow-Derived Macrophages (BMDMs) | Endogenous | ISG Expression | SN-011 / H-151 | Equivalent Amelioration | |
| IRF3 Phosphorylation | THP-1 Monocytes | 2’3’-cGAMP | Western Blot | HSD1077 | Dose-dependent reduction | |
| IFN-β Secretion | THP-1 Cells | 2'3'-cGAMP | ELISA | RGT-118 | Dose-dependent reduction |
In Vivo Efficacy in Autoinflammatory Disease Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Trex1-/- Mouse (Model for Aicardi-Goutières Syndrome) | Oral administration of compound 42 | Suppressed STING-mediated inflammation | |
| Trex1-/- Mouse | Treatment with RGT-118 | Significantly increased body weight and decreased ISGs and NF-kB related cytokines. | |
| Trex1D18N/D18N Mouse (Model for Aicardi-Goutières Syndrome) | Administration of BB-Cl-amidine | Alleviated STING-dependent disease | |
| diABZI-induced systemic inflammation (mouse model) | Pre-treatment with BB-Cl-amidine | Significant reduction in serum IFNβ and TNF-α |
Detailed Experimental Protocols
Evaluating the efficacy and mechanism of a novel STING modulator requires a series of robust in vitro assays. The following are detailed protocols for key experiments.
Protocol 1: In Vitro Inhibition of STING-Dependent IFN-β Production
Objective: To determine the dose-dependent inhibitory effect of a STING modulator on the production of IFN-β in a human monocytic cell line.
Materials:
-
THP1-Dual™ ISG reporter cells (InvivoGen)
-
Culture medium: RPMI 1640, 10% FBS, Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
STING agonist: 2’3’-cGAMP (e.g., 1 mg/mL stock in water)
-
QUANTI-Luc™ detection reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ ISG cells into a 96-well plate at a density of 1 x 10^5 cells per well in 180 µL of culture medium. Allow cells to rest for 2-4 hours.
-
Pre-treatment with Inhibitor: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted inhibitor to the appropriate wells. For the vehicle control, add 20 µL of medium with the corresponding DMSO concentration. Incubate for 1-2 hours at 37°C.
-
STING Pathway Stimulation: Prepare a solution of 2’3’-cGAMP in culture medium. Add 20 µL of the cGAMP solution to achieve a final concentration known to induce a robust response (e.g., 10 µg/mL). To unstimulated control wells, add 20 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Prepare QUANTI-Luc™ reagent according to the manufacturer’s instructions.
-
Transfer 20 µL of the cell supernatant from each well to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Immediately measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal of treated wells to the stimulated control. Plot the normalized values against the inhibitor concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for Phospho-IRF3 and Phospho-TBK1
Objective: To assess the effect of a STING modulator on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.
Materials:
-
RAW 264.7 or THP-1 cells
-
6-well plates
-
This compound
-
2’3’-cGAMP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1-2 x 10^6 cells/well) and allow to adhere overnight. Pre-treat with the STING modulator and stimulate with 2’3’-cGAMP as described in Protocol 1. The stimulation time should be shorter to capture peak phosphorylation events (typically 1-4 hours).
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The inhibition of the STING signaling pathway represents a highly promising therapeutic strategy for the treatment of autoinflammatory diseases driven by STING hyperactivation. Covalent inhibitors that specifically target Cys91 have demonstrated potent and selective activity in preclinical models, effectively blocking the downstream production of type I interferons and inflammatory cytokines. The protocols and data presented in this guide provide a framework for the evaluation and characterization of novel STING modulators. Future research will focus on optimizing the pharmacokinetic and safety profiles of these inhibitors to enable their translation into clinical therapies for patients with SAVI and other debilitating type I interferonopathies.
References
Methodological & Application
Application Notes: In Vitro Characterization of STING Modulator-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA from pathogens or cellular damage.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-viral and anti-tumor immunity.[1][3] Dysregulation of this pathway is implicated in various autoimmune diseases, making STING a key therapeutic target.[1] STING Modulator-4 (Sting-IN-4) is a small molecule inhibitor that has been demonstrated to suppress STING expression and downstream signaling.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing experimental protocols to quantify its inhibitory effects on the STING pathway. The described assays are essential for determining the mechanism of action and potency of STING inhibitors.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA). This binding triggers the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event induces a conformational change and subsequent translocation of STING from the ER to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β.
This compound is reported to inhibit this pathway by reducing the expression of the STING protein, thereby preventing the downstream phosphorylation events and subsequent cytokine production.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound can be quantified by determining its effect on STING-mediated downstream events. The following table summarizes expected quantitative data from in vitro assays using RAW264.7 macrophage cells.
| Target/Assay | Concentration of Sting-IN-4 | Readout |
| LPS-induced Nitric Oxide (NO) Production | 20 µM | Reduction in NO levels |
| LPS-induced iNOS Expression | 2.5-10 µM | Decrease in iNOS protein levels |
| LPS-induced Phosphorylation of TBK1 | 2.5-10 µM | Reduced p-TBK1 levels |
| LPS-induced Phosphorylation of IRF3 | 2.5-10 µM | Reduced p-IRF3 levels |
| LPS-induced Phosphorylation of p65 | 2.5-10 µM | Reduced p-p65 levels |
| LPS-induced Phosphorylation of IκB-α | 2.5-10 µM | Reduced p-IκB-α levels |
Note: Lipopolysaccharide (LPS) is used here as a STING agonist to induce pathway activation.
Experimental Protocols
A general workflow for assessing the inhibitory activity of this compound involves pre-treating cells with the compound, followed by stimulation with a STING agonist and measurement of downstream readouts.
Caption: General experimental workflow for assessing this compound activity in vitro.
Protocol 1: Cytokine Quantification by ELISA
This protocol measures the effect of this compound on the production of key cytokines, such as IFN-β and TNF-α, following STING activation.
Materials:
-
THP-1 or RAW264.7 cells
-
Cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP)
-
ELISA kits for IFN-β and TNF-α
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Final concentrations may range from 0.1 to 10 µM. Remove the existing medium and add the medium containing this compound. Incubate for 1-2 hours.
-
STING Pathway Stimulation: Prepare a solution of 2'3'-cGAMP in culture medium. Add the cGAMP solution to the wells to achieve a final concentration known to induce a robust response (e.g., 1-10 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Perform the ELISA for IFN-β and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in each sample. Compare the cytokine levels in this compound-treated wells to the agonist-only control wells to determine the percent inhibition.
Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins like TBK1 and IRF3.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-2 x 10⁶ cells per well. Pre-treat with this compound and stimulate the STING pathway as described in Protocol 1. The stimulation time should be shorter, typically 1 to 4 hours, to capture peak phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Imaging and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: ISRE Luciferase Reporter Assay
This assay utilizes a reporter cell line, such as THP-1-ISG-Lucia, which contains a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE). Activation of the STING pathway leads to IRF3-mediated transcription of the luciferase gene, which can be quantified.
Materials:
-
IRF Reporter (Luc)-THP-1 cell line
-
Assay medium (e.g., RPMI 1640 with 1% Penicillin/Streptomycin)
-
White, clear-bottom 96-well microplates
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed IRF Reporter (Luc)-THP-1 cells at a density of ~40,000 cells per well in 50 µl of assay medium into a 96-well plate.
-
Pre-treatment with this compound: Prepare serial dilutions of the modulator. Add 25 µl of the diluted modulator to the wells. Add 25 µl of assay medium to control wells. Incubate at 37°C with 5% CO₂ for 1 hour.
-
STING Pathway Stimulation: Add 25 µl of STING agonist (e.g., 2'3'-cGAMP) at a pre-determined EC₅₀ concentration to the wells. The final volume in each well should be 100 µl.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
Luminescence Measurement: Add 100 µl of luciferase assay reagent to each well. Rock the plate at room temperature for ~15-30 minutes and measure luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the unstimulated control. Compare the luciferase activity in modulator-treated wells to the agonist-only control to determine the percent inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these methods, researchers can obtain quantitative data on the dose-dependent effects of this inhibitor on cytokine production and the phosphorylation of key signaling intermediates. These assays are fundamental for elucidating the mechanism of action of this compound and for the broader development of novel therapeutics targeting the STING pathway.
References
Application Notes and Protocols for STING Modulator-4 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage.[1] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a powerful anti-viral and anti-tumor immune response.[2][3] STING modulator-4 is a potent synthetic cyclic dinucleotide (CDN) agonist designed to activate the STING pathway, making it a valuable tool for research and a potential candidate for cancer immunotherapy.[1]
This document provides detailed application notes and protocols for the use of this compound in the human monocytic cell line, THP-1, a widely used model for studying immune responses.
Mechanism of Action
This compound functions as a direct agonist of the STING protein. Upon entering the cell, it binds to the ligand-binding domain of STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING dimer, leading to its activation. Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. The STING pathway can also lead to the activation of NF-κB, resulting in the production of other pro-inflammatory cytokines like TNF-α.
This compound activates the STING signaling cascade.
Data Presentation
The following tables summarize expected quantitative data from key experiments in THP-1 cells treated with this compound.
Table 1: ISG Reporter Gene Activation in THP-1-Lucia™ ISG Cells
| Treatment Group | Luciferase Activity (Relative Light Units) | Fold Induction (over Vehicle) |
| Vehicle Control (Unstimulated) | 1,500 ± 250 | 1.0 |
| This compound (Low Dose) | 50,000 ± 5,000 | 33.3 |
| This compound (High Dose) | 250,000 ± 20,000 | 166.7 |
| Positive Control (e.g., 2'3'-cGAMP) | 220,000 ± 18,000 | 146.7 |
Table 2: Cytokine Secretion from THP-1 Cells
| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control (Unstimulated) | < 10 | < 20 |
| This compound (Low Dose) | 500 ± 75 | 1,000 ± 150 |
| This compound (High Dose) | 2,500 ± 300 | 5,000 ± 600 |
| Positive Control (e.g., 2'3'-cGAMP) | 2,200 ± 250 | 4,500 ± 500 |
Table 3: Western Blot Analysis of STING Pathway Phosphorylation
| Treatment Group | p-STING / Total STING (Normalized Ratio) | p-TBK1 / Total TBK1 (Normalized Ratio) | p-IRF3 / Total IRF3 (Normalized Ratio) |
| Vehicle Control (Unstimulated) | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.08 ± 0.03 |
| This compound | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 |
| This compound + STING Inhibitor | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.1 ± 0.02 |
Experimental Protocols
A typical workflow for assessing this compound activity.
THP-1 Cell Culture
-
Cell Line: THP-1 human monocytic cell line. For reporter assays, THP-1-Lucia™ ISG or THP1-Dual™ reporter cells are recommended.
-
Growth Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. For reporter cell lines, appropriate selection antibiotics (e.g., Zeocin®, Blasticidin) should be included as per the manufacturer's instructions.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.
Interferon Stimulated Gene (ISG) Reporter Assay
This assay measures the activation of the IRF pathway, a key downstream event in STING signaling.
-
Materials:
-
THP-1-Lucia™ ISG cells
-
White, clear-bottom 96-well microplates
-
This compound
-
Positive control (e.g., 2'3'-cGAMP)
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
-
-
Protocol:
-
Seed THP-1-Lucia™ ISG cells at a density of approximately 40,000 cells per well in 75 µL of assay medium in a 96-well plate.
-
Prepare serial dilutions of this compound and the positive control in assay medium.
-
Add 25 µL of the diluted compounds to the respective wells. For unstimulated control wells, add 25 µL of assay medium.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well and incubate at room temperature for 15-30 minutes, protected from light.
-
Measure luminescence using a luminometer.
-
Cytokine Quantification by ELISA
This protocol allows for the measurement of secreted cytokines, such as IFN-β and TNF-α, in the cell culture supernatant.
-
Materials:
-
THP-1 cells
-
24- or 96-well cell culture plates
-
This compound
-
Positive control (e.g., 2'3'-cGAMP)
-
ELISA kits for human IFN-β and TNF-α
-
Microplate reader
-
-
Protocol:
-
Seed THP-1 cells in a 24- or 96-well plate at an appropriate density.
-
Treat the cells with varying concentrations of this compound or a positive control. Include an unstimulated vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the ELISA for IFN-β and TNF-α on the collected supernatants according to the manufacturer's protocol.
-
Western Blot Analysis of STING Pathway Phosphorylation
Western blotting is used to detect the phosphorylation of key proteins in the STING signaling pathway, providing direct evidence of its activation.
-
Materials:
-
THP-1 cells
-
6-well cell culture plates
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP) for positive control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed THP-1 cells in 6-well plates at a density of 1-2 x 10^6 cells per well.
-
Treat the cells with this compound or a positive control for a shorter duration, typically 1-4 hours, to capture peak phosphorylation events.
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Troubleshooting
-
Low signal in reporter assay: Ensure the use of a sensitive luciferase detection reagent and optimize cell seeding density and incubation time. Verify the activity of this compound with a positive control.
-
High background in ELISA: Ensure proper washing steps are performed according to the ELISA kit protocol. Use a different batch of FBS, as some can have high endogenous levels of certain cytokines.
-
No phosphorylation signal in Western blot: Optimize the stimulation time, as phosphorylation events can be transient. Ensure that fresh phosphatase inhibitors are used in the lysis buffer. Verify the quality of the primary antibodies.
-
Cell toxicity: High concentrations of this compound or prolonged incubation may induce cell death. Perform a dose-response and time-course experiment to determine the optimal non-toxic working concentration and incubation time.
These application notes and protocols provide a comprehensive framework for utilizing this compound to study the activation of the STING pathway in THP-1 cells. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data for their investigations into innate immunity and drug development.
References
Application Notes and Protocols: STING Modulator-4 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This response is pivotal for initiating a robust adaptive immune response against infections and cancer.[1] Pharmacological activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.
STING Modulator-4 (SM-4) is a novel, potent small-molecule agonist of human and murine STING. Unlike cyclic dinucleotide (CDN) agonists, small molecules like SM-4 often possess more favorable drug-like properties, including improved cell permeability and stability, making them suitable for systemic administration. These application notes provide detailed protocols for in vivo studies using SM-4 in mouse models, guidelines for data interpretation, and an overview of the underlying signaling pathways.
STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of IFN-β and other inflammatory genes, initiating an anti-tumor immune response.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Syngeneic Mouse Tumor Models
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of SM-4.
1. Cell Line and Animal Models:
-
Cell Lines: B16-F10 (melanoma), CT26 (colon carcinoma), or 4T1 (breast cancer).
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice, appropriate for the selected cell line. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
Allow tumors to grow to an average volume of 80-120 mm³ before treatment initiation.
3. Formulation and Dosing of SM-4:
-
Formulation: Prepare a stock solution of SM-4 in DMSO (e.g., 35 mg/mL). For injection, dilute the stock solution in a vehicle suitable for the chosen administration route. A common vehicle is 20% SBE-β-CD in saline.
-
Dose: A typical starting dose for a novel STING agonist might be in the range of 1-10 mg/kg. Dose-response studies are recommended.
-
Route of Administration: Intratumoral (i.t.), Intraperitoneal (i.p.), or Intravenous (i.v.).
4. Administration Protocols:
-
A. Intratumoral (i.t.) Injection:
-
Measure tumor dimensions with calipers and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (e.g., Vehicle, SM-4).
-
Using a 27-30 gauge needle, slowly inject the prepared SM-4 formulation directly into the center of the tumor. Injection volume is typically 20-50 µL.
-
Dose mice according to the study schedule (e.g., twice weekly for 2 weeks).
-
-
B. Intraperitoneal (i.p.) Injection:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse by scruffing, exposing the abdomen.
-
Insert a 25-27 gauge needle at a 30-40 degree angle into the lower right abdominal quadrant to avoid the bladder and cecum.
-
Gently aspirate to ensure the needle is not in a vessel or organ.
-
Inject the SM-4 solution (typically 100-200 µL).
-
-
C. Intravenous (i.v.) Injection:
-
Warm the mouse's tail with a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Using a 27-30 gauge needle, inject the SM-4 solution into a lateral tail vein.
-
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoint: Overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
Protocol 2: Pharmacodynamic (PD) and Immune Profiling Study
This protocol is designed to assess the biological effects of SM-4 on the tumor microenvironment (TME).
1. Study Design:
-
Use a syngeneic tumor model as described in Protocol 1.
-
Establish tumors to ~200 mm³.
-
Administer a single dose of SM-4 or vehicle control.
-
Euthanize cohorts of mice at various time points post-dose (e.g., 6, 24, 48, and 72 hours) to collect tumors and blood.
2. Sample Collection:
-
Blood: Collect blood via cardiac puncture into serum separator tubes. Centrifuge to collect serum and store at -80°C for cytokine analysis.
-
Tumors: Excise tumors, weigh them, and divide them for analysis.
-
One half can be snap-frozen in liquid nitrogen for protein or RNA analysis.
-
The other half should be processed into a single-cell suspension for flow cytometry.
-
3. Analysis:
-
Cytokine Analysis: Use ELISA or a multiplex immunoassay (e.g., Luminex) to measure levels of IFN-β, TNF-α, IL-6, and various chemokines (e.g., CXCL9, CXCL10) in the serum.
-
Flow Cytometry:
-
Mince the tumor tissue and digest using an enzymatic cocktail (e.g., collagenase, DNase).
-
Filter the cell suspension through a 70 µm strainer.
-
Perform red blood cell lysis.
-
Stain cells with a panel of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, M1/M2 macrophages).
-
Analyze samples on a flow cytometer.
-
In Vivo Experimental Workflow
The diagram below illustrates the typical workflow for an in vivo efficacy and pharmacodynamics study of this compound.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of SM-4 in CT26 Model
| Treatment Group (n=10) | Dose & Schedule | Mean Tumor Volume (mm³) Day 21 ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle | N/A | 1850 ± 210 | - | 24 |
| SM-4 | 5 mg/kg, i.p., 2x/week | 740 ± 150 | 60% | 42 |
| Anti-PD-1 | 10 mg/kg, i.p., 2x/week | 1100 ± 180 | 41% | 31 |
| SM-4 + Anti-PD-1 | Combination Doses | 250 ± 90 | 86% | >60 (40% tumor-free) |
Table 2: Pharmacodynamic Biomarkers in Serum (24h post-dose)
| Treatment Group | IFN-β (pg/mL) ± SD | TNF-α (pg/mL) ± SD | CXCL10 (pg/mL) ± SD |
| Vehicle | < 10 | 25 ± 8 | 150 ± 45 |
| SM-4 (5 mg/kg) | 850 ± 110 | 420 ± 65 | 2100 ± 300 |
Table 3: Immune Cell Infiltration in Tumors (72h post-dose)
| Treatment Group | % CD8+ of CD45+ Cells | % NK Cells of CD45+ Cells | M1/M2 Macrophage Ratio |
| Vehicle | 3.5 ± 0.8 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| SM-4 (5 mg/kg) | 12.1 ± 2.1 | 4.5 ± 0.9 | 2.5 ± 0.5 |
Mechanism of Anti-Tumor Action
Activation of STING by SM-4 within antigen-presenting cells (APCs), such as dendritic cells (DCs), in the tumor microenvironment is a key initiating event. This leads to DC maturation and the production of IFN-I. IFN-I signaling promotes the cross-priming of naive CD8+ T cells by enhancing antigen presentation. The activated, tumor-specific CD8+ T cells then traffic to the tumor, where they recognize and kill cancer cells. Furthermore, STING activation can induce polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype and can boost the cytotoxic activity of Natural Killer (NK) cells.
References
- 1. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 2. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] Agonists of the STING pathway have emerged as promising cancer immunotherapy agents, capable of transforming "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[3][4] However, the effective in vivo delivery of STING agonists presents significant challenges, including poor stability, rapid clearance, and inefficient cellular uptake, which can limit their therapeutic efficacy and lead to systemic toxicity.[5]
This document provides an overview of current in vivo delivery strategies, quantitative data summaries from preclinical studies, and detailed experimental protocols to guide researchers in the application of STING agonists.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a protein located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for type I IFNs and other inflammatory cytokines, which are crucial for activating an anti-tumor immune response.
Application Notes: In Vivo Delivery Methods
The choice of delivery method is critical for maximizing the therapeutic window of STING agonists, enhancing their efficacy while minimizing systemic side effects.
Direct Intratumoral (IT) Injection
Direct injection into the tumor is the most common administration route in clinical and preclinical studies. This method aims to maximize local drug concentration, directly activating immune cells within the tumor microenvironment (TME) while limiting systemic exposure and potential toxicity.
-
Advantages: High local concentration, reduced systemic toxicity, potential for inducing systemic (abscopal) anti-tumor effects against distant metastases.
-
Disadvantages: Only applicable to accessible tumors, rapid diffusion of small molecule agonists out of the tumor, and the need for repeated injections. Clinical trials with IT injections have shown modest results, partly due to the rapid clearance of agonists from the tumor site. For example, ADU-S100 showed a short plasma half-life of about 24 minutes after IT injection in patients.
Systemic Administration (e.g., Intravenous, IV)
Systemic delivery is necessary for treating metastatic or inaccessible tumors. However, free STING agonists are often unsuitable for IV administration due to rapid degradation, poor cellular permeability, and the risk of systemic inflammation. Therefore, systemic delivery almost always requires an advanced delivery system.
-
Advantages: Ability to treat metastatic and inaccessible tumors, potentially enabling broader therapeutic applications.
-
Disadvantages: High risk of systemic toxicity and "cytokine storm," rapid clearance, and low bioavailability in tumor tissue without a carrier system.
Advanced Delivery Systems
To overcome the limitations of direct and systemic administration of free drugs, various delivery platforms have been developed. These systems aim to improve stability, control release, and target STING agonists to tumors or specific immune cells.
-
Nanoparticle (NP) Systems: This is a broad and promising category.
-
Liposomes & Lipid Nanoparticles (LNPs): These are versatile carriers for both hydrophilic and hydrophobic drugs, enhancing stability and cellular uptake. PEGylated liposomes have been shown to improve targeting to draining lymph nodes.
-
Polymersomes: These can be engineered to be pH-responsive, releasing their payload in the acidic endosomal environment to facilitate cytosolic delivery and enhance STING activation.
-
Silica Nanoparticles: Biodegradable mesoporous silica nanoparticles (bMSN) have been used to efficiently deliver STING agonists, leading to potent immune responses and improved anti-tumor efficacy in murine models.
-
-
Antibody-Drug Conjugates (ADCs): ADCs link a potent STING agonist payload to a monoclonal antibody that targets a tumor-associated antigen (e.g., EGFR, HER2). This strategy enables highly targeted delivery to cancer cells, reducing off-target effects. Systemic administration of STING ADCs has been well-tolerated and shown potent anti-tumor efficacy in preclinical models.
-
Viral and Bacterial Vectors:
-
Viral Capsids: Engineered bacteriophage MS2 viral capsids have been used to deliver STING agonists with an approximately 100-fold increase in delivery efficiency compared to free drugs.
-
Bacterial Vectors: Attenuated bacteria can be engineered to produce STING agonists directly within the TME. For instance, SYNB1891 is an engineered E. coli that produces STING agonists and has been evaluated in a Phase 1 clinical trial.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, comparing different delivery methods for STING agonists.
Table 1: Efficacy of STING Agonist Delivery Systems in Preclinical Tumor Models
| Delivery System / Agonist | Administration Route | Tumor Model | Key Efficacy Results | Reference(s) |
| STING ADC (αEGFR-172) | Intraperitoneal (Systemic) | B16-EGFR Melanoma | Suppressed tumor growth; 60% of mice showed complete tumor remission. | |
| SNX281 (small molecule) | Intravenous (Systemic) | CT26 Colon Carcinoma | 66% tumor growth inhibition (TGI) as monotherapy; 88% TGI when combined with anti-PD-1. | |
| STING-NPs (Polymersomes) | Intravenous (Systemic) | E0771 Breast Cancer | Reduced tumor burden by 80%; increased median survival from 22 to 33 days. | |
| CDA@bMSN (Silica NPs) | Intratumoral | B16F10 Melanoma | Significantly higher number of intratumoral CD8+ T cells vs. free CDA; prolonged animal survival. | |
| IACS-8779 (small molecule) | Intratumoral | Canine Glioblastoma | >50% tumor volume reduction in responding dogs. | |
| cGAMP-loaded Microparticles | Intratumoral | Melanoma | A single injection was as effective as multiple soluble doses; reduced tumor recurrence from 100% to 25% post-surgery. |
Table 2: Pharmacokinetic (PK) and Biodistribution Improvements with Advanced Delivery Systems
| Delivery System | Agonist | Key PK/Biodistribution Finding | Reference(s) |
| STING-NPs (Polymersomes) | cGAMP | Nanoencapsulation improved the half-life of cGAMP by 40-fold compared to free cGAMP. | |
| Liposomal Formulation | ADU-S100 | Showed a 10-fold higher tumor retention compared to free ADU-S100. | |
| Albumin Nanoparticles | SR-717 | Showed 2.8 times higher fluorescence intensity in the tumor region at 12h post-injection compared to free dye. | |
| Bacterial Extracellular Vesicles | STING Agonist | Intratumoral injection resulted in retention in the tumor tissue over 24 hours. |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor activity of a STING agonist formulation.
Materials:
-
6-8 week old syngeneic mice (e.g., C57BL/6 or BALB/c)
-
Tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline, PBS)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10⁶ tumor cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin measuring tumor volume with calipers every 2-3 days once tumors become palpable. The volume can be calculated using the formula: Volume = 0.5 x (Length x Width²).
-
Randomization: Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist formulation or vehicle control according to the planned dosing schedule and route (e.g., intratumoral injection of 25-50 µg on specified days).
-
Efficacy Assessment:
-
Continue to monitor tumor volume every 2-3 days until tumors reach a predetermined endpoint.
-
Monitor animal survival.
-
At the end of the study, tumors and draining lymph nodes can be excised for further analysis (e.g., flow cytometry, immunohistochemistry) to assess immune cell infiltration.
-
-
Data Analysis: Plot mean tumor growth curves and Kaplan-Meier survival curves. Perform statistical analysis to determine the significance of the treatment effect.
Protocol 2: Preparation and Characterization of a Liposomal STING Agonist Formulation
This protocol outlines a general method for encapsulating a cyclic dinucleotide (CDN) STING agonist into liposomes for improved delivery.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., cholesterol)
-
Cyclic dinucleotide (CDN) STING agonist (e.g., cGAMP)
-
Hydration buffer (e.g., PBS)
-
Organic solvent (e.g., chloroform)
-
Liposome extrusion equipment
-
Dialysis or size exclusion chromatography system
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Lipid Film Preparation: Dissolve the selected lipids (e.g., DOTAP and cholesterol in a specific molar ratio) in an organic solvent. Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with a solution containing the CDN STING agonist. The mixture is typically vortexed or sonicated to form multilamellar vesicles.
-
Extrusion for Sizing: To create uniformly sized liposomes, subject the lipid suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process forms small unilamellar vesicles (SUVs).
-
Purification: Remove the unencapsulated ("free") STING agonist from the liposome formulation. This is commonly achieved through dialysis against the hydration buffer or by using size exclusion chromatography.
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes using DLS.
-
Encapsulation Efficiency (EE%): Disrupt a known amount of the liposomal formulation with a suitable solvent or detergent. Quantify the total amount of encapsulated CDN using a validated HPLC method. Calculate EE% as: (Mass of encapsulated drug / Total mass of drug used) x 100.
-
-
Storage and Use: Store the final formulation at 4°C. The characterized liposomes are now ready for in vitro cell-based activation assays or in vivo administration as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Modulator-4 Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an immune response.[3][4] This makes the STING pathway an attractive target for therapeutic intervention in a variety of diseases, including cancer and autoimmune disorders.[1]
This application note provides a detailed protocol for a reporter assay to screen and characterize novel STING modulators, exemplified by "STING Modulator-4." The assay utilizes a stable cell line expressing a reporter gene, such as luciferase, under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified to determine the activity of a test compound.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it binds to ISRE promoters and drives the transcription of type I interferons and other interferon-stimulated genes (ISGs).
Figure 1: Simplified STING Signaling Pathway.
Reporter Assay Principle
The this compound reporter assay is a cell-based assay that measures the activation of the STING pathway in response to a test compound. The assay utilizes a reporter cell line, such as THP-1 or HEK293, that has been engineered to express a reporter gene, typically firefly luciferase, under the control of an ISRE promoter.
When the STING pathway is activated by an agonist, the resulting transcription of interferon-stimulated genes also drives the expression of the luciferase reporter gene. The amount of luciferase produced is directly proportional to the level of STING pathway activation. By measuring the luminescence produced by the luciferase enzyme, the potency and efficacy of STING agonists can be determined. Conversely, the assay can be used to screen for STING antagonists by measuring the inhibition of a known STING agonist's activity.
Figure 2: General Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1-Dual™ ISG-Lucia™ Reporter Cells (or similar reporter cell line)
-
Cell Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control: 2'3'-cGAMP
-
Negative Control: Vehicle (e.g., DMSO)
-
Assay Plate: 96-well, white, flat-bottom tissue culture plates
-
Luciferase Assay Reagent: ONE-Step™ Luciferase Assay System (or equivalent)
-
Luminometer: Plate reader with luminescence detection capabilities
Cell Culture
-
Culture the reporter cells in a T-75 flask at 37°C in a humidified incubator with 5% CO2.
-
Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Passage the cells every 2-3 days by diluting them in fresh culture medium.
Agonist Mode Assay Protocol
This protocol is designed to identify and characterize STING agonists.
-
Cell Seeding:
-
Resuspend the reporter cells in fresh, pre-warmed culture medium to a final concentration of 5 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate (90,000 cells/well).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control (2'3'-cGAMP) in culture medium at 10x the final desired concentration.
-
Prepare a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the test compound.
-
-
Compound Addition:
-
Add 20 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells of the 96-well plate containing the cells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
Antagonist Mode Assay Protocol
This protocol is designed to identify and characterize STING antagonists.
-
Cell Seeding:
-
Follow the same procedure as in the agonist mode assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in culture medium at 10x the final desired concentration.
-
Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces approximately 80% of the maximum response (EC80) in culture medium.
-
-
Compound Addition:
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C.
-
Add 20 µL of the EC80 concentration of the STING agonist to all wells except the unstimulated control wells. Add 20 µL of culture medium to the unstimulated control wells.
-
The final volume in each well should be 220 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Luminescence Measurement:
-
Follow the same procedure as in the agonist mode assay.
-
Data Presentation
The data should be analyzed using a suitable software package (e.g., GraphPad Prism). The luminescence signal is typically normalized to the vehicle control. For agonist assays, the results are plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximum response) is calculated. For antagonist assays, the results are plotted as an inhibition curve, and the IC50 value (the concentration of the compound that inhibits 50% of the agonist response) is calculated.
Table 1: Representative Data for this compound
| Assay Mode | Compound | EC50 / IC50 (µM) | Maximum Response (% of Control) |
| Agonist | 2'3'-cGAMP (Positive Control) | 0.5 | 100 |
| This compound | 2.1 | 95 | |
| Antagonist | H-151 (Reference Inhibitor) | 0.8 | N/A |
| This compound | > 50 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound".
Summary
This application note provides a comprehensive guide for setting up and performing a STING modulator reporter assay. The detailed protocols and diagrams are intended to assist researchers in the screening and characterization of novel STING agonists and antagonists. By following these procedures, reproducible and reliable data can be generated to advance the development of new therapeutics targeting the STING pathway.
References
Application Notes and Protocols: Measuring Cytokine Production after STING Modulator-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of viral infections and cellular damage.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[3][4][5] Consequently, pharmacological modulation of STING has emerged as a promising therapeutic strategy for various diseases, including cancer and infectious diseases. STING modulator-4 is a novel compound designed to activate the STING pathway, leading to a potent anti-tumor and anti-viral immune response.
These application notes provide a detailed overview of the mechanism of action of this compound and protocols for measuring the subsequent cytokine production.
Mechanism of Action: this compound
This compound is a synthetic agonist that directly binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING dimer, initiating a downstream signaling cascade. Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, phosphorylated IRF3, along with other transcription factors like NF-κB, drives the expression of type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines and chemokines.
Data Presentation
The biological activity of this compound has been quantified using various in vitro assays. The following tables summarize representative data, highlighting the potency of this STING agonist.
Table 1: In Vitro Activity of this compound in Human THP1-Dual™ Reporter Cells
| Cell Line | Assay Type | Readout | EC50 (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.8 - 4.5 |
Table 2: Cytokine Production Induced by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration (µM) | Cytokine Level (pg/mL) |
| IFN-β | 1 | 1500 - 3500 |
| 10 | 5000 - 9000 | |
| TNF-α | 1 | 800 - 1800 |
| 10 | 2500 - 4500 | |
| IL-6 | 1 | 1000 - 2500 |
| 10 | 4000 - 7000 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~65% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~80% |
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted modulator to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol details the measurement of cytokines released from human PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
ELISA or Multiplex Assay kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6)
-
96-well cell culture plates
-
Plate reader for ELISA or appropriate multiplex assay instrument
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted modulator to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's protocol.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
(Optional) Cytokine Analysis: At specified time points post-treatment, blood can be collected via cardiac puncture or tail vein bleeding to prepare plasma. Tumors can also be excised and homogenized. Cytokine levels in the plasma and tumor homogenates can then be measured by ELISA or multiplex assay.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated IRF3 Following STING Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Interferon Regulatory Factor 3 (p-IRF3) by Western blot following the activation of the Stimulator of Interferon Genes (STING) pathway. This method is a crucial tool for studying innate immunity, viral infection, and the development of novel therapeutics targeting the STING signaling cascade.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[1][2] A key downstream event in this pathway is the phosphorylation of IRF3 by the kinase TANK-binding kinase 1 (TBK1).[1][2][3] Upon activation, STING acts as a scaffold to bring TBK1 and IRF3 into proximity, facilitating the phosphorylation of IRF3 on serine residue 396 (Ser396). This phosphorylation event is a hallmark of STING pathway activation and is essential for the dimerization and nuclear translocation of IRF3, where it functions as a transcription factor to induce the expression of type I interferons. Western blotting is a widely used technique to specifically detect this phosphorylated form of IRF3, providing a reliable readout of STING pathway activation.
Signaling Pathway
The activation of the STING pathway and subsequent phosphorylation of IRF3 involves a series of molecular events. Cytosolic double-stranded DNA (dsDNA), either from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation. This conformational change in STING allows it to recruit and activate TBK1, which in turn phosphorylates IRF3 at Ser396. Phosphorylated IRF3 then dimerizes and translocates to the nucleus to initiate the transcription of type I interferon genes.
References
Application Notes and Protocols: STING Modulator-4 for In Vivo Cancer Models
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key signal of viral infection or cellular damage.[1] Activation of the STING pathway initiates a powerful type I interferon (IFN) response, making it a highly attractive target for cancer immunotherapy.[2][3] STING agonists are a novel class of agents designed to activate this pathway, transforming immunologically "cold" tumors into "hot" tumors that are responsive to immune-mediated destruction.[3] Preclinical data have shown that STING agonists can enhance the efficacy of existing treatments like immune checkpoint inhibitors.[2]
STING Modulator-4 is a potent, synthetic, non-cyclic dinucleotide (CDN) small molecule agonist designed to systemically activate the STING pathway for cancer immunotherapy. These application notes provide a detailed overview of its mechanism of action, representative data from preclinical models, and comprehensive protocols for its use in in vivo cancer research.
Mechanism of Action: From STING Activation to Anti-Tumor Immunity
This compound functions as a direct agonist of the STING protein (also known as TMEM173), which is located on the membrane of the endoplasmic reticulum (ER). Its mechanism of action involves a precise sequence of molecular and cellular events that culminate in a robust anti-tumor immune response.
-
Binding and Activation : this compound binds directly to the ligand-binding domain of the STING dimer. This binding event induces a significant conformational change, causing the protein to shift from an inactive "open" state to an active "closed" state.
-
Translocation and Complex Formation : Upon activation, the STING protein oligomerizes and translocates from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Pathway Activation : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons, primarily IFN-β. Concurrently, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Induction of Anti-Tumor Immunity : The secreted type I IFNs act on tumor and immune cells in the microenvironment. This signaling cascade enhances the cross-presentation of tumor antigens by dendritic cells (DCs), boosts the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells, and promotes the infiltration of these immune cells into the tumor, leading to tumor destruction.
References
Assessing Dendritic Cell Maturation with STING Modulator-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] Activation of the STING pathway in dendritic cells (DCs), the most potent antigen-presenting cells, is crucial for initiating robust adaptive immune responses against pathogens and tumors.[4][5] STING agonists are therefore promising candidates for cancer immunotherapy and vaccine adjuvants. This document provides detailed application notes and protocols for assessing the maturation of dendritic cells using a representative synthetic STING agonist, herein referred to as STING Modulator-4.
This compound is a potent synthetic cyclic dinucleotide (CDN) designed to activate the STING signaling cascade. Its mechanism of action involves direct binding to the STING protein located on the endoplasmic reticulum, inducing a conformational change that triggers downstream signaling through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the upregulation of co-stimulatory molecules, antigen presentation machinery, and the secretion of cytokines, all hallmarks of DC maturation.
Key Applications
-
Screening and aracterization of STING Agonists: Evaluate the potency and efficacy of novel STING modulators in inducing DC maturation.
-
Cancer Immunotherapy Research: Assess the potential of this compound to enhance the antigen-presenting capacity of DCs for improved anti-tumor T-cell responses.
-
Vaccine Adjuvant Development: Determine the effectiveness of this compound in promoting DC activation to augment vaccine immunogenicity.
-
Basic Immunology Research: Investigate the molecular and cellular mechanisms of STING-mediated DC maturation.
Data Presentation
The following tables summarize the expected quantitative outcomes of dendritic cell maturation induced by this compound, based on representative data from studies using synthetic STING agonists.
Table 1: Upregulation of DC Maturation Markers Induced by this compound
| Marker | Cell Type | Treatment | Concentration (µg/mL) | % Positive Cells (or MFI) | Reference |
| CD80 | Murine BMDCs | Untreated | - | 83.7% | |
| CD80 | Murine BMDCs | STING Agonist | 0.02 | 88.8% | |
| CD80 | Murine BMDCs | STING Agonist | 2.5 | Increased MFI | |
| CD80 | Murine BMDCs | STING Agonist | 5.0 | Increased MFI | |
| CD86 | Murine DCs | polySTING | - | Significant Increase | |
| CD40 | Murine DCs | polySTING | - | Significant Increase | |
| MHC Class II | Murine BMDCs | STING Agonist | 2.5 | Increased MFI |
BMDCs: Bone Marrow-Derived Dendritic Cells; MFI: Mean Fluorescence Intensity.
Table 2: Cytokine Production by DCs following this compound Treatment
| Cytokine | Cell Type | Treatment | Concentration (µg/mL) | Expected Outcome | Reference |
| IFN-β | Human pDCs | STING Agonist (2'3'-cGAMP) | - | Increased Production | |
| TNF-α | Murine BMDCs | STING Antagonist (H-151) | - | Reduced Secretion | |
| IL-12p40 | Murine BMDCs | STING Antagonist (H-151) | - | Reduced Secretion | |
| IL-6 | Murine Splenocytes | DNA Vaccine | - | No Significant Difference | |
| IL-10 | Human mDCs | LPS + IFN-γ | - | Measurable Production |
pDCs: Plasmacytoid Dendritic Cells; mDCs: Mature Dendritic Cells.
Signaling Pathways and Experimental Workflows
Caption: STING signaling pathway activation by this compound.
References
Troubleshooting & Optimization
Technical Support Center: STING Modulator-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with STING modulator-4 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound (Molecular Formula: C17H18N8O) is a competitive modulator of the STING (Stimulator of Interferon Genes) pathway.[1][2] The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: I am observing precipitation when dissolving this compound in DMSO. What could be the cause?
A2: Several factors can contribute to precipitation. The intended concentration may exceed the compound's solubility limit in DMSO. The quality of the DMSO is also critical; since DMSO is highly hygroscopic, it can absorb moisture from the air, which reduces its solvating power.[3] Finally, the storage temperature of the stock solution could be too low, causing the compound to crystallize out of solution.[4]
Q3: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. Why is this happening?
A3: This common issue, often called "crashing out" or "salting out," occurs because this compound is likely poorly soluble in the aqueous environment of your cell culture medium.[5] The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to precipitate.
Q4: What is the maximum concentration of DMSO that cells can tolerate in culture?
A4: The sensitivity to DMSO can vary significantly between cell lines. Generally, it is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: this compound Does Not Fully Dissolve in DMSO
If you observe solid particles or cloudiness in your DMSO stock solution, follow these troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Concentration Exceeds Solubility | The desired concentration of this compound is higher than its solubility limit in DMSO. | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution. | The compound fully dissolves, resulting in a clear solution. |
| Poor Quality DMSO | DMSO has absorbed water from the atmosphere, reducing its ability to dissolve the compound. | Use fresh, anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment. | This compound dissolves completely in the high-quality DMSO. |
| Insufficient Mixing/Energy | The compound requires more energy to overcome its crystal lattice structure and dissolve. | Gently warm the solution in a 37°C water bath for 5-10 minutes. Subsequently, vortex the solution vigorously and/or sonicate in a water bath for 10-15 minutes. | A clear solution is obtained after providing sufficient energy for dissolution. |
Issue 2: Precipitation Upon Dilution into Aqueous Media
This guide addresses the common problem of compound precipitation when diluting the DMSO stock solution into cell culture media or aqueous buffers.
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid decrease in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| High Final Compound Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of the compound. It is essential to determine the maximum soluble concentration in your specific medium. | The compound remains in solution at a concentration below its aqueous solubility limit. |
| Low Temperature of Media | The solubility of the compound is lower in cold media. | Always use pre-warmed (37°C) cell culture media for all dilutions. | The compound's solubility is maximized at the physiological temperature. |
| Media Components | High concentrations of salts or proteins in the cell culture media may interact with the compound, reducing its solubility. | Test the solubility in a simpler buffer (e.g., PBS) to determine if media components are the issue. If so, you may need to explore formulation strategies. | Identification of interfering components allows for optimization of the dilution buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated balance in a sterile environment.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes until the solid is fully dispersed.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Materials:
-
Prepared this compound DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution (e.g., 2-fold) of the this compound stock solution in pure DMSO.
-
In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing a larger volume (e.g., 198 µL) of pre-warmed complete cell culture medium. Include a DMSO-only control.
-
Mix the plate gently.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation or cloudiness at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
For a quantitative measurement, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that remains clear (no increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
Visualizations
Caption: Overview of the cGAS-STING signaling pathway.
Caption: Logical workflow for troubleshooting solubility issues.
References
STING modulator-4 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STING modulator-4. The information provided addresses common issues related to potential off-target effects and experimental variability in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a direct agonist of the STING (Stimulator of Interferon Genes) protein. Upon binding, it is expected to induce a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This initiates a downstream signaling cascade involving the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2]
Q2: I am not observing the expected downstream STING activation (p-TBK1/p-IRF3) with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of STING pathway activation. Consider the following troubleshooting steps:
-
Cell Line Viability and STING Expression:
-
Question: Are your cells healthy and do they express STING?
-
Troubleshooting: Confirm cell viability using a Trypan Blue exclusion or MTT assay before and after treatment. Verify STING protein expression in your cell line via Western blot, as some cell lines may have low or absent levels of STING.
-
-
Compound Integrity and Concentration:
-
Question: Is the this compound compound active and used at the correct concentration?
-
Troubleshooting: Ensure proper storage of the compound as per the manufacturer's instructions to avoid degradation. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Positive Controls:
-
Question: Is the STING pathway being effectively activated in your positive control?
-
Troubleshooting: Use a known STING agonist, such as 2'3'-cGAMP, as a positive control to confirm that the pathway is functional in your cell line.
-
Q3: My results show activation of inflammatory pathways other than the canonical STING pathway. What are the potential off-target effects of this compound?
A3: While this compound is designed for specific STING activation, off-target effects can occur, leading to the activation of other signaling pathways. It is crucial to assess the specificity of the response. Potential off-target effects could include the activation of other pattern recognition receptors (PRRs) or inflammatory pathways like NF-κB through non-canonical mechanisms.
To investigate this, consider the following:
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Use STING-deficient cell lines to determine if the observed effects are STING-dependent.
-
Analyze the activation of other signaling pathways (e.g., NF-κB, MAPK) in parallel with STING pathway activation.
-
Evaluate a panel of cytokine readouts beyond type I interferons to get a broader picture of the inflammatory response.
Troubleshooting Guide: Unexpected Cytotoxicity
Issue: Significant cell death is observed after treatment with this compound, even at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Perform a kinome scan to identify potential off-target kinases affected by the compound. |
| Excessive STING Activation | Titrate the concentration of this compound to find a dose that activates the pathway without inducing significant cell death. Prolonged and excessive STING activation can lead to apoptosis. |
| Cell Line Sensitivity | Test the compound on a panel of different cell lines to determine if the cytotoxicity is cell-type specific. |
| Contaminants | Ensure the purity of the this compound compound. Test a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) as markers of STING pathway activation.
Materials:
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound, a vehicle control, and a positive control (e.g., 2'3'-cGAMP) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading dye, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Protocol 2: IFN-β Reporter Assay
This assay measures the induction of an IFN-β promoter-driven reporter gene (e.g., Luciferase or SEAP) following STING activation.
Materials:
-
Cell line stably expressing an IFN-β promoter-reporter construct (e.g., HEK293T-IFNβ-Luc)
-
This compound and positive control (2'3'-cGAMP)
-
Reporter gene assay system (e.g., Luciferase assay reagent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of this compound or a reference agonist for 18-24 hours.
-
Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter signal against the compound concentration to determine the EC50 value.
Visualizations
Caption: Canonical STING signaling pathway activated by this compound.
Caption: Experimental workflow for detecting STING pathway activation via Western blot.
Caption: Logical workflow for troubleshooting failed STING activation experiments.
References
Technical Support Center: Optimizing STING Modulator-4 Dosage for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on optimizing the in vivo dosage of STING (Stimulator of Interferon Genes) modulators, with a specific focus on the inhibitor known as Sting-IN-4. While the principles discussed are broadly applicable to STING modulators, the quantitative data and protocols are based on available information for Sting-IN-4, which functions by reducing STING protein expression to exert anti-inflammatory effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is STING Modulator-4 (Sting-IN-4) and what is its mechanism of action? A1: Sting-IN-4 (also referred to as Compound 1) is an inhibitor of the STING pathway.[3] Its primary mechanism involves reducing the expression of the STING protein, which in turn dampens the downstream activation of key signaling molecules like TBK1, IRF3, and NF-κB.[2][3] This inhibitory action blocks the production of type I interferons and other pro-inflammatory cytokines, giving Sting-IN-4 anti-inflammatory properties.
Q2: What is the first step in optimizing the in vivo dosage? A2: The initial step is to establish a dose-response relationship in vitro. Experiments using relevant cell lines (e.g., RAW264.7 macrophages) can determine the effective concentration range for inhibiting STING pathway activation. For Sting-IN-4, concentrations between 2.5-10 µM have been shown to inhibit the expression of iNOS and block the phosphorylation of key pathway proteins like TBK1 and IRF3 in cell culture. This in vitro data provides a rationale for selecting a starting dose range for in vivo pilot studies.
Q3: What are common administration routes for in vivo studies and how do I choose one? A3: The choice of administration route depends on the experimental goal (e.g., systemic vs. local effect) and the compound's properties. Common routes include:
-
Intraperitoneal (i.p.) Injection: Suitable for achieving systemic delivery. This is the most documented route for Sting-IN-4.
-
Intravenous (i.v.) Injection: Provides rapid and complete systemic distribution.
-
Intratumoral (i.t.) Injection: Used to deliver the compound directly to a tumor, maximizing local concentration and minimizing systemic exposure.
-
Subcutaneous (s.c.) Injection: Another option for systemic delivery, often providing slower absorption than i.p. or i.v. routes.
For inhibiting systemic inflammation, as in a sepsis model, i.p. administration is a well-established and effective choice.
Q4: How do I prepare this compound for in vivo administration? A4: Proper formulation is critical for ensuring solubility and bioavailability. While a specific vehicle for Sting-IN-4 is not always explicitly stated, a common formulation strategy for similar hydrophobic compounds involves a multi-component solvent system. A suggested starting point is a vehicle consisting of DMSO, PEG300, Tween 80, and saline. Another reported method for Sting-IN-4 involves preparing a stock solution in DMSO and then diluting it in a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution for the final working concentration. It is crucial to perform solubility and stability tests for your specific formulation.
Q5: What are the key pharmacodynamic (PD) markers to confirm STING inhibition in vivo? A5: To confirm that your chosen dose is effectively engaging the target, you should measure key biomarkers in relevant tissues (e.g., liver, spleen) or serum. For a STING inhibitor, you would expect to see:
-
Reduced Phosphorylation: A decrease in the levels of phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3) in tissue lysates, as measured by Western blot.
-
Decreased Cytokine Levels: A significant reduction in the serum or tissue levels of key inflammatory cytokines such as IFN-β, TNF-α, and IL-6, which can be quantified by ELISA.
-
Downregulation of Target Genes: Reduced mRNA expression of interferon-stimulated genes (ISGs) in tissues, measurable by qRT-PCR.
Q6: What are potential signs of toxicity and how can they be mitigated? A6: Potential toxicity can arise from the compound itself or the vehicle. Monitor animals closely for signs of distress, such as weight loss, lethargy, or ruffled fur. To mitigate risks:
-
Conduct a Dose-Range Finding Study: Start with a low dose and escalate to determine the maximum tolerated dose (MTD).
-
Include a Vehicle-Only Control Group: This helps to distinguish toxicity caused by the compound from that caused by the administration vehicle.
-
Monitor Organ Function: For studies involving potential liver toxicity, monitor serum levels of liver enzymes like ALT and AST.
-
Consider Pharmacokinetics: Poor pharmacokinetic properties can lead to unintended accumulation and toxicity. While data for Sting-IN-4 is limited, understanding the compound's half-life can help in designing a safer dosing schedule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Target Inhibition In Vivo | 1. Poor Formulation/Solubility: The compound may be precipitating out of solution upon injection. 2. Rapid Metabolism/Clearance: The compound is cleared from the body before it can effectively engage the target. 3. Incorrect Dosage: The dose may be too low to achieve a therapeutic concentration at the target site. | 1. Visually inspect the dosing solution for precipitation. Perform solubility tests. Consider alternative formulation strategies like using cyclodextrins or nanoparticles. 2. Perform a pharmacokinetic (PK) study to determine the compound's half-life and exposure (AUC). 3. Conduct a dose-escalation study and measure pharmacodynamic (PD) markers at each dose level to establish a dose-response relationship. |
| High Variability in Animal Responses | 1. Inconsistent Administration: Variation in injection volume, speed, or location. 2. Biological Variability: Natural differences in animal metabolism and immune response. | 1. Ensure all personnel are thoroughly trained on the injection technique (e.g., i.p. injection) to standardize the procedure. 2. Increase the number of animals per group to improve statistical power. Ensure randomization of animals into treatment groups. |
| Observed Toxicity or Adverse Events | 1. Dose is Too High: The current dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The solvent vehicle itself may be causing adverse effects. 3. Chronic Inhibition Effects: Long-term STING inhibition may have unforeseen metabolic consequences, such as altered lipid homeostasis. | 1. Perform a dose de-escalation study. Reduce the dosing frequency or the total number of doses. 2. Always include a vehicle-only control group. If vehicle toxicity is observed, explore alternative, less toxic formulations. 3. For long-term studies, carefully monitor metabolic parameters and consider the potential for off-target effects. |
| Discrepancy Between In Vitro and In Vivo Results | 1. Poor Bioavailability: The compound is not being absorbed or distributed to the target tissue effectively. 2. Complex In Vivo Environment: The presence of plasma proteins, metabolic enzymes, and multiple cell types can alter the compound's activity compared to a simplified in vitro system. | 1. Conduct PK studies to measure drug concentration in plasma and target tissues over time. 2. Ensure the chosen in vivo model is relevant to the research question. Measure direct target engagement (e.g., p-IRF3 in tissue) rather than relying solely on downstream functional outcomes initially. |
Data Presentation
Table 1: In Vitro Activity of Sting-IN-4
| Assay | Cell Line | Concentration | Effect | Source |
|---|---|---|---|---|
| iNOS Expression | RAW264.7 | 2.5 - 10 µM | Significant inhibition | |
| NO Production | RAW264.7 | 20 µM | Inhibition |
| Pathway Activation | RAW264.7 | 2.5 - 10 µM | Blocks LPS-induced phosphorylation of TBK1, IRF3, p65 | |
Table 2: Recommended Starting Doses for Sting-IN-4 in a Mouse Sepsis Model
| Parameter | Details | Source |
|---|---|---|
| Animal Model | BALB/c or C57BL/6 Mice | |
| Dosage Range | 1, 3, and 9 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Dosing Frequency | Daily for 3 consecutive days |
| Study Context | LPS-induced acute liver injury | |
Key Experimental Protocols
Protocol 1: Preparation of Dosing Solution (SBE-β-CD Formulation)
This protocol is adapted from a suggested method for preparing Sting-IN-4 for in vivo use.
Materials:
-
Sting-IN-4 powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of Sting-IN-4 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 35 mg/mL). Ensure it is fully dissolved by vortexing.
-
Prepare Working Solution: For the final dosing solution, add the DMSO stock solution to the 20% SBE-β-CD in saline vehicle. For example, add 100 µL of a 35 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution to achieve a final concentration of 3.5 mg/mL.
-
Final Mixing: Vortex the solution thoroughly until it is a clear, homogenous solution.
-
Usage: It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Intraperitoneal (i.p.) Injection Protocol for Mice
This protocol provides a general framework for i.p. administration.
Materials:
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Prepared Sting-IN-4 dosing solution
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Sterile 1 mL syringes and 25-27 gauge needles
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70% ethanol wipes
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Animal scale
Procedure:
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Calculate Volume: Weigh the mouse to determine the precise injection volume based on the desired mg/kg dosage. A typical injection volume is 100-200 µL.
-
Prepare Syringe: Draw the calculated volume into the syringe and carefully remove any air bubbles. Use a new sterile needle and syringe for each animal.
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Restrain the Mouse: Grasp the mouse by the scruff of the neck. Gently turn the mouse so its abdomen is facing upwards, with the head tilted slightly down. This allows the abdominal organs to shift away from the injection site.
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Injection: Wipe the injection site (lower right abdominal quadrant) with a 70% ethanol wipe. Insert the needle, bevel up, at a 30-40 degree angle.
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Aspirate: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed.
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Inject: Slowly and steadily depress the plunger to inject the solution.
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Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for several minutes for any immediate adverse reactions.
Protocol 3: In Vivo Pharmacodynamic (PD) Assessment
This protocol outlines the collection and analysis of samples to verify target inhibition.
Procedure:
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Dosing Regimen: Administer Sting-IN-4 to mice according to the planned dosing schedule (e.g., 1, 3, or 9 mg/kg, i.p., daily for 3 days).
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Inflammatory Challenge (if applicable): In models like LPS-induced sepsis, administer the challenge agent (e.g., LPS) at a specified time after the final dose of the inhibitor (e.g., 1 hour post-dose).
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Sample Collection: At a predetermined time point post-challenge (e.g., 6-24 hours), euthanize the mice.
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Blood Collection: Collect blood via cardiac puncture. Allow it to clot and then centrifuge to separate the serum for cytokine analysis.
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Tissue Collection: Harvest relevant tissues, such as the liver or spleen. Snap-freeze a portion in liquid nitrogen for Western blot and qRT-PCR analysis, and fix another portion in formalin for histological analysis.
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Analysis:
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Cytokines: Measure serum levels of TNF-α, IL-6, and IFN-β by ELISA.
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Pathway Proteins: Prepare protein lysates from the frozen tissue and perform Western blot analysis for total and phosphorylated levels of STING, TBK1, and IRF3.
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Histology: Perform H&E staining on fixed tissue sections to assess changes in tissue morphology or inflammation.
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Visualizations
Caption: The cGAS-STING signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing in vivo dosage of a STING modulator.
Caption: Troubleshooting logic for common issues in STING modulator in vivo studies.
References
reducing variability in STING modulator-4 experiments
Welcome to the technical support center for STING Modulator-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to reduce variability and ensure reliable results.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of this compound.
General
Q1: What is the mechanism of action for this compound? A1: this compound is a synthetic cyclic dinucleotide (CDN) agonist that directly binds to the ligand-binding domain of the STING (Stimulator of Interferon Genes) protein.[1] This binding induces a conformational change in the STING dimer from an inactive "open" state to an active "closed" state.[1][2] Activated STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, where it serves as a scaffold to recruit and activate TBK1.[2][3] TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and subsequent expression of type I interferons (IFN) and other pro-inflammatory cytokines.
Q2: In which cell lines can I test this compound activity? A2: this compound activity can be assessed in various immune cell lines such as THP-1 (human monocytic cells) and RAW 264.7 (murine macrophages), as well as in HEK293T cells engineered to express STING. It is crucial to verify STING protein expression in your chosen cell line via Western blot, as some cell lines may have low or absent expression.
Assay Performance
Q3: My EC50/IC50 values for this compound are inconsistent between experiments. What could be the cause? A3: Fluctuations in EC50 or IC50 values can be attributed to several factors. Variations in assay conditions such as cell density, agonist concentration, and incubation time can shift the apparent values. The stability of the reagents is also critical; degradation of this compound or the agonist can alter the dose-response curve. Furthermore, cellular factors like the health and passage number of the cells can affect their response. To monitor inter-assay variability, it is recommended to run a reference compound with a known EC50/IC50 in parallel.
Q4: I am observing a high background signal in my control wells (no agonist). What is the likely reason? A4: A high background signal can stem from constitutive activation of the STING pathway in your cell line. It is important to ensure your selected cell line has low basal STING activity or to use a STING-deficient cell line as a negative control. Another common cause is contamination, particularly from mycoplasma, which can activate innate immune pathways and lead to a high background. Regular testing of cell cultures for contamination is highly recommended.
Troubleshooting Guides
Use these guides to diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
Q: My results show significant variability across replicate wells in my 96-well plate assay. How can I reduce this? A: High variability between replicates is a common problem that can obscure genuine results. Consider the following potential causes and solutions:
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Pipetting Inaccuracies: Small errors in pipetting volumes of cells or reagents can lead to large differences in the final readout.
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Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips between each replicate.
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Inconsistent Cell Seeding: An uneven distribution of cells across the plate wells will result in a variable cellular response.
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Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension periodically while plating.
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Edge Effects: Wells located on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can impact cell health and assay performance.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
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Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing the root cause of high variability in your experimental results.
Caption: Troubleshooting workflow for high experimental variability.
Issue 2: No or Low STING Pathway Activation
Q: I am not observing the expected downstream signaling (e.g., p-IRF3) after treating cells with this compound. What should I check? A: A lack of pathway activation can be due to several factors related to the cells, the compound, or the experimental procedure.
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Cell Health and STING Expression:
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Troubleshooting: Confirm cell viability using an assay like Trypan Blue exclusion before and after treatment. Verify that your cell line expresses sufficient levels of STING protein via Western blot. Ensure cells are healthy and in the exponential growth phase.
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-
Compound Integrity and Concentration:
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Troubleshooting: Ensure this compound has been stored correctly to prevent degradation. Perform a dose-response experiment to find the optimal concentration for your cell line and experimental conditions.
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-
Effective STING Agonist Control:
-
Troubleshooting: Use a well-characterized STING agonist, such as 2'3'-cGAMP, as a positive control to confirm that the pathway is functional in your cells. You should see a robust increase in phosphorylated TBK1 and IRF3 in this control.
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Quantitative Data Summary
This table summarizes typical performance metrics for STING agonists. Note that exact values for this compound may vary depending on the specific assay conditions and cell line used.
| Parameter | Description | Typical Value Range | Cell Line Example | Reference |
| EC50 (IFN-β) | The concentration of modulator that induces a half-maximal response in IFN-β production. | 100 nM - 10 µM | THP-1 | |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the modulator for the STING protein. | 50 nM - 5 µM | N/A (Biochemical) | |
| CETSA (ΔTm) | The change in the melting temperature of the STING protein upon modulator binding, indicating target engagement. | +2°C to +12°C | HEK293T, THP-1 |
EC50 and Kd values can be influenced by assay format and conditions. The provided ranges are illustrative based on published data for various STING agonists.
Key Experimental Protocols
Detailed methodologies for common experiments used to assess the activity of this compound.
STING Signaling Pathway
This diagram illustrates the canonical cGAS-STING signaling cascade activated by this compound.
Caption: this compound activates STING, leading to IFN-β production.
Protocol 1: Western Blot for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins (STING, TBK1, IRF3) following treatment with this compound.
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Cell Culture and Treatment:
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Seed cells (e.g., RAW 264.7 or THP-1) in 6-well plates and allow them to adhere overnight.
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Pre-treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.
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Stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP) or continue incubation as per the experimental design.
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-
Protein Extraction:
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Wash cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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-
Quantification and Sample Preparation:
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Determine the protein concentration of the supernatant using a BCA assay.
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Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
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SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., GAPDH or β-actin).
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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General Experimental Workflow
This diagram outlines a typical workflow for evaluating the cellular activity of this compound.
Caption: A general workflow for characterizing STING modulator activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of this compound to the STING protein in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
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Cell Treatment:
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Culture cells to ~80% confluency.
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Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
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-
Heat Shock:
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Aliquot the cell suspensions into PCR tubes.
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Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Cell Lysis:
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Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).
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-
Separation of Soluble and Precipitated Fractions:
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Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
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-
Analysis:
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Carefully collect the supernatant containing the soluble protein fraction.
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Analyze the amount of soluble STING protein remaining at each temperature point by Western blot.
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A positive result is indicated by more soluble STING protein remaining at higher temperatures in the modulator-treated samples compared to the vehicle control, signifying thermal stabilization.
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References
Technical Support Center: Troubleshooting STING Activation Assays
Welcome to the technical support center for STING (Stimulator of Interferon Genes) activation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments related to the STING pathway. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your experimental setup.
Troubleshooting Guide: Low or No Signal
This guide addresses common issues leading to weak or absent signals in STING activation assays.
Question 1: I am not observing any STING activation in my positive controls. What are the potential causes?
Answer: A complete lack of signal in positive controls can stem from several fundamental issues with your experimental setup. Here are the primary factors to investigate:
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Cell Line Competency: Ensure your chosen cell line has a functional STING pathway. Some common cell lines, like certain variants of HEK293T, have low to negligible endogenous expression of STING or other critical pathway components like cGAS.[1][2][3]
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Agonist Integrity and Delivery: The quality and effective delivery of your STING agonist are critical.
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Integrity: Ensure your STING agonist (e.g., 2'3'-cGAMP, dsDNA) has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.
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Delivery: Cyclic dinucleotides (CDNs) like cGAMP are charged molecules and may require a transfection reagent (e.g., Lipofectamine) or electroporation for efficient entry into the cell cytoplasm. For dsDNA, a transfection reagent is necessary to deliver it to the cytosol where it can be sensed by cGAS.
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Assay Sensitivity: Your detection method may not be sensitive enough to register the STING activation.
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Positive Controls: Use a very potent and direct STING agonist, such as 2'3'-cGAMP, to validate the assay itself.
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Assay Components: Verify that all assay reagents, such as luciferase substrates or ELISA kits, are within their expiration dates and function correctly.
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Question 2: My signal in stimulated wells is very low or only slightly above the background.
Answer: A low signal-to-noise ratio can be due to suboptimal experimental conditions. Consider the following optimization steps:
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Agonist Concentration and Incubation Time:
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Dose-Response: Perform a dose-response curve to determine the optimal concentration of your STING agonist. Typical starting ranges for CDNs can be from 0.1 µM to 50 µM.
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Time-Course: Conduct a time-course experiment to identify the peak of the response. Phosphorylation events are often rapid (30-60 minutes), while cytokine production and reporter gene expression can take several hours (4-24 hours).
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Cell Health and Density:
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Cell Health: Use healthy, low-passage cells in the exponential growth phase. Stressed or overly confluent cells will respond poorly.
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Seeding Density: Optimize the cell seeding density. Too few cells will produce a weak signal, while too many can lead to inconsistent responses.
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Transfection Efficiency (for reporter assays and agonist delivery):
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Optimization: Optimize the ratio of transfection reagent to DNA/agonist. This is crucial for achieving high expression of reporter plasmids and effective delivery of STING ligands.
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Normalization: In reporter assays, co-transfect a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
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Question 3: I am performing a luciferase reporter assay, and the fold-change is minimal.
Answer: Low fold-induction in luciferase assays is a common problem. Here are specific troubleshooting steps:
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High Background Signal: High basal luciferase activity can mask the induction.
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Causes: This can be due to cell stress, microbial contamination (e.g., mycoplasma), or constitutive pathway activation in some cell lines.
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Solutions: Ensure cells are not stressed. Use a reporter construct with a minimal promoter if necessary. Test for and eliminate any contamination.
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Reporter Plasmid Choice: The promoter driving your reporter gene is critical.
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Promoter: Use a promoter that is strongly induced by STING activation, such as the Interferon-Stimulated Response Element (ISRE) or the IFN-β promoter.
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Cell Lysis and Luciferase Reading:
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Complete Lysis: Ensure complete cell lysis to release all the luciferase enzyme.
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Timing: After adding the luciferase substrate, there is an optimal window for measuring luminescence. Follow the manufacturer's protocol.
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Frequently Asked Questions (FAQs)
Q1: Which cell lines are best for STING activation assays? A1: Human monocytic THP-1 cells and murine macrophage RAW 264.7 cells are commonly used as they have a robust and functional endogenous STING pathway. For reporter assays, HEK293T cells are often used, but they may require co-transfection of a STING expression plasmid due to low endogenous levels.
Q2: What are the key downstream readouts to measure STING activation? A2: Several readouts can be used to quantify STING pathway activation:
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Phosphorylation of key proteins: Western blotting for phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) is a direct measure of pathway activation.
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Cytokine production: Measuring the secretion of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., CXCL10, TNF-α) by ELISA is a common functional readout.
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Reporter gene expression: Luciferase or SEAP (secreted embryonic alkaline phosphatase) reporter genes under the control of an ISRE or IFN-β promoter provide a quantitative measure of IRF3-dependent transcription.
Q3: How can I be sure my STING agonist is getting into the cells? A3: For charged agonists like cGAMP, using a transfection reagent is the most reliable method for in vitro experiments. You can test different transfection reagents and optimize the reagent-to-agonist ratio. For dsDNA, transfection is mandatory for cytosolic delivery.
Q4: My negative control (unstimulated cells) shows a high signal. What should I do? A4: High background can be caused by several factors:
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Contamination: Test your cell cultures for mycoplasma or other microbial contaminants, which can activate innate immune pathways.
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Constitutive Activation: Some cell lines may have a partially active STING pathway at baseline.
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Media Components: Phenol red in cell culture media can contribute to background in fluorescence- or luminescence-based assays. Use phenol red-free media for these experiments.
Data Presentation
Table 1: Recommended Concentration Ranges for STING Agonists
| Agonist | Cell Line | Typical Concentration Range | Incubation Time | Reference |
| 2'3'-cGAMP | THP-1, RAW 264.7 | 1 - 10 µg/mL | 4 - 24 hours | |
| dsDNA (e.g., HT-DNA) | MEFs, HEK293T | 1 µg/mL (with transfection reagent) | 6 - 24 hours | |
| diABZI | Monocytes | 0.01 - 100 nM | 24 hours | |
| MSA-2 | Monocytes | 0.5 - 50 µM | 24 hours |
Table 2: Typical Time-courses for Different STING Readouts
| Readout | Assay Type | Typical Peak Response Time | Reference |
| TBK1/IRF3 Phosphorylation | Western Blot | 30 minutes - 4 hours | |
| Reporter Gene Expression | Luciferase Assay | 6 - 24 hours | |
| Cytokine Secretion (IFN-β, CXCL10) | ELISA | 18 - 24 hours | |
| Cytokine mRNA Expression | RT-qPCR | 4 - 8 hours |
Experimental Protocols
Protocol 1: STING Activation Measurement by Western Blot for p-TBK1/p-IRF3
Objective: To detect the phosphorylation of TBK1 and IRF3 as a direct indicator of STING pathway activation.
Methodology:
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Cell Seeding: Plate cells (e.g., THP-1 or RAW 264.7) in 6-well plates and allow them to adhere overnight.
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Stimulation: Treat cells with the STING agonist (e.g., 2'3'-cGAMP) at the desired concentration for the determined time (e.g., 30-60 minutes). Include an unstimulated control.
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Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate proteins by electrophoresis and transfer them to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-TBK1, total TBK1, p-IRF3, total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and apply a chemiluminescent substrate.
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-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: IFN-β Secretion Measurement by ELISA
Objective: To quantify the secretion of IFN-β as a functional downstream readout of STING activation.
Methodology:
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Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
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Stimulation: Treat the cells with the STING agonist for the desired time (typically 18-24 hours). Include unstimulated controls.
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Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatant.
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ELISA: Perform the ELISA for IFN-β according to the manufacturer's instructions. This will typically involve:
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Coating a plate with a capture antibody.
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Adding standards and samples (your collected supernatants).
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Adding a detection antibody.
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Adding a substrate to produce a colorimetric signal.
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Reading the absorbance on a plate reader.
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-
Data Analysis: Calculate the concentration of IFN-β in your samples based on the standard curve.
Protocol 3: ISRE-Luciferase Reporter Assay
Objective: To measure STING-dependent transcriptional activation using a luciferase reporter.
Methodology:
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Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an ISRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent. If needed, also co-transfect a STING expression plasmid.
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Incubation: Allow the cells to express the plasmids for 24 hours.
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Stimulation: Stimulate the cells with a STING agonist for the desired time (e.g., 6-18 hours).
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Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with your dual-luciferase assay kit.
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Luciferase Assay: Measure both the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to unstimulated controls.
Visualizations
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene transcription.
Caption: General experimental workflow for a STING activation assay.
Caption: Troubleshooting decision tree for low signal in STING assays.
References
STING modulator-4 stability in cell culture media
Welcome to the technical support center for STING modulator-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides focused on the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound (also known as compound AIH05) is a competitive STING (Stimulator of Interferon Genes) modulator.[1][2] It has a molecular formula of C17H18N8O and a molar mass of 350.38.[3] It exhibits a Ki of 0.0933 μM for R232H STING and an EC50 of >10 μM for p-IRF3 in THP-1 cells.[1][2]
Q2: What is the expected stability of this compound in cell culture media?
The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including pH, temperature, and the presence of serum proteins. It is highly recommended to prepare fresh stock solutions and dilute them into the media immediately before use. For experiments extending over longer periods, the stability of this compound under your specific cell culture conditions should be determined empirically.
Q3: What are the primary factors that can influence the stability of a compound like this compound in cell culture media?
Several factors can affect the stability of a compound in cell culture media:
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Temperature: Standard incubator conditions (37°C) can accelerate the degradation of some compounds.
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pH: The typical pH of cell culture medium (7.2-7.4) can influence degradation pathways such as hydrolysis.
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Media Components: Components like amino acids, vitamins, and metal ions present in the media can interact with and degrade the compound.
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Light: Exposure to light can cause photodegradation of light-sensitive compounds.
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Oxygen: Dissolved oxygen can lead to oxidative degradation.
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Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
The most reliable methods for quantifying the concentration of a small molecule like this compound in complex biological matrices such as cell culture media are High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues that may arise when this compound does not appear to be effective in your experiments, with a focus on stability-related problems.
Issue: I am not observing the expected inhibitory effect of this compound.
Several factors could be contributing to a lack of efficacy. Follow these troubleshooting steps:
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Compound Integrity and Concentration:
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Question: Is the this compound compound active and used at the correct concentration?
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Troubleshooting:
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Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.
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Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
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Cell Line Health and STING Expression:
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Question: Are your cells healthy and do they express STING?
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Troubleshooting:
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Confirm cell viability using a standard assay (e.g., Trypan Blue exclusion or MTT assay) before and after treatment.
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Verify STING protein expression in your cell line by Western blot, as some cell lines may have low or absent STING expression.
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STING Pathway Activation:
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Question: Is the STING pathway being effectively activated in your positive control?
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Troubleshooting:
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Use a known STING agonist, such as 2'3'-cGAMP, to stimulate the pathway.
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Confirm pathway activation by assessing the phosphorylation of downstream proteins like TBK1 and IRF3 via Western blot.
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Compound Stability in Media:
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Question: Is this compound stable in your cell culture media for the duration of the experiment?
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Troubleshooting:
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If the above steps do not resolve the issue, it is crucial to assess the stability of this compound in your specific media and conditions. Follow the detailed "Protocol for Assessing Compound Stability in Cell Culture Media" below.
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If the compound is found to be unstable, consider the following options:
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Replenish the media with freshly prepared this compound at regular intervals during the experiment.
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Shorten the experimental duration.
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If degradation is significant, you may need to adjust the initial concentration to compensate for the loss over time, based on the stability data you generate.
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Data Presentation
Since specific stability data for this compound is not publicly available, researchers should generate their own data. The following table template is provided for organizing your experimental results.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time using HPLC or LC-MS/MS.
Materials:
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This compound
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Appropriate solvent for stock solution (e.g., DMSO)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
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Sterile microcentrifuge tubes or multi-well plates
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Incubator set to 37°C and 5% CO2
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HPLC or LC-MS/MS system
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Quenching solvent (e.g., 3 volumes of cold acetonitrile) for protein precipitation
Procedure:
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Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
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Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all samples.
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Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
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Time Zero (T=0) Sample: Immediately take an aliquot for the T=0 time point. Process this sample as described in step 6.
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Incubation: Place the remaining samples in a 37°C incubator. Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
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Sample Processing:
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For media containing serum, precipitate proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).
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Vortex and centrifuge at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or well for analysis.
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Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
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Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining compound stability in cell culture media.
Caption: Troubleshooting decision tree for lack of this compound activity.
References
Technical Support Center: Troubleshooting High Background in STING Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background signals in STING (Stimulator of Interferon Genes) reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high background signal in my no-agonist control wells?
High background signal in the absence of a STING agonist can be attributed to several factors, primarily revolving around the health and conditions of the cell culture, as well as the assay components themselves.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Expected Outcome |
| Constitutive STING Pathway Activation | Some cell lines may exhibit baseline STING pathway activity. It is crucial to select a cell line with low basal STING activity. As a best practice, incorporate a STING-deficient cell line as a negative control to ensure that the observed signal is STING-dependent.[1] | A significant reduction in background signal in the negative control cell line compared to the experimental cell line. |
| Microbial Contamination | Mycoplasma and other microbial contaminants are known to activate innate immune pathways, including STING, which can lead to a high background signal.[1] Regularly test your cell cultures for contamination using reliable detection methods. | Elimination of background signal upon successful treatment or disposal of contaminated cultures. |
| Cell Culture Media Components | Components in cell culture media, such as phenol red, can cause autofluorescence or autoluminescence, contributing to the background signal.[1] For fluorescence or luminescence-based assays, it is advisable to use phenol red-free media.[1] | A noticeable decrease in background luminescence or fluorescence when using phenol red-free media. |
| Cell Seeding Density | Overly confluent cells can experience stress or altered metabolic states, which may lead to inconsistent and elevated background responses.[1] It is important to empirically determine the optimal cell seeding density for your specific cell line. | Consistent and lower background signal across a range of optimized cell densities. |
| Cell Passage Number | Continuous passaging of cell lines can result in genetic drift and altered phenotypes, potentially affecting the basal activity of the STING pathway. Maintain a consistent and low passage number range for all experiments. | Reduced variability and a more stable, lower background signal in experiments. |
| Reagent Quality and Handling | The quality and handling of reagents, including inhibitors and agonists, are critical. Impurities or degradation can lead to off-target effects or interference with the assay readout. Ensure proper storage and handling of all reagents, including preparing fresh dilutions for each experiment. | Consistent and reliable assay performance with minimal background interference. |
Q2: My luciferase reporter assay is showing high variability between replicates. What could be the cause?
High variability in luciferase assays can stem from inconsistencies in experimental execution and suboptimal assay conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Expected Outcome |
| Pipetting Errors | Inconsistent pipetting can introduce significant variability. | Improved consistency and reduced standard deviation between replicate wells. |
| - Prepare a master mix for working solutions to ensure uniformity. | ||
| - Use a calibrated multichannel pipette for dispensing reagents. | ||
| - Consider using a luminometer with an injector to dispense the bioluminescent reagent. | ||
| Inconsistent Cell Plating | Uneven cell distribution in the wells will lead to variable results. | More uniform cell monolayers and consistent reporter activity across wells. |
| - Ensure thorough mixing of the cell suspension before and during plating. | ||
| - Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | ||
| Edge Effects | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to variability. | Reduced variability between interior and exterior wells of the plate. |
| - Avoid using the outer wells of the plate for experimental samples. | ||
| - Fill the outer wells with sterile PBS or media to create a humidity barrier. | ||
| Reagent Instability | Degradation of the STING agonist or other critical reagents can lead to inconsistent responses. | More consistent and reproducible dose-response curves. |
| - Prepare fresh dilutions of agonists and other reagents from validated stocks for each experiment. | ||
| - Avoid repeated freeze-thaw cycles of reagents by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
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Plate Preparation : Prepare a 96-well white, clear-bottom plate suitable for both cell culture and luminescence readings.
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Cell Seeding : Create a serial dilution of your STING reporter cell line to achieve a range of densities (e.g., from 5,000 to 80,000 cells per well).
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Incubation : Incubate the plate at 37°C and 5% CO2 for 18-24 hours.
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Assay Execution : Perform the STING reporter assay without the addition of any agonist.
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Luminescence Measurement : Measure the basal luciferase activity for each cell density.
-
Data Analysis : Plot the luciferase signal against the cell density. The optimal seeding density will be the highest density that maintains a low background signal and where cells appear healthy and not over-confluent upon visual inspection.
Protocol 2: Mycoplasma Contamination Testing
Regularly test your cell cultures for mycoplasma contamination, as it is a common source of innate immune pathway activation.
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Sample Collection : Collect 1 mL of cell culture supernatant from a near-confluent flask or plate.
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Detection Method : Use a PCR-based mycoplasma detection kit according to the manufacturer's instructions. This method is highly sensitive and specific.
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Positive Control : Include a positive control provided with the kit to ensure the assay is working correctly.
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Negative Control : Use sterile cell culture medium as a negative control.
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Data Interpretation : The presence of a PCR product of the expected size in your sample indicates mycoplasma contamination. If positive, discard the contaminated cell stock and revert to a clean, frozen stock.
Signaling Pathways and Experimental Workflows
Caption: The cGAS-STING signaling pathway leading to reporter gene expression.
Caption: A logical workflow for troubleshooting high background signals.
References
cell viability issues with STING modulator-4 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using STING Modulator-4.
Troubleshooting Guide: Cell Viability Issues
Decreased cell viability is a potential outcome of potent STING pathway activation. This guide provides a systematic approach to troubleshoot unexpected levels of cell death in your experiments.
Q1: I am observing significant cell death after treating my cells with this compound. Is this expected?
A1: Activation of the STING (Stimulator of Interferon Genes) pathway can, in certain contexts, lead to programmed cell death, including apoptosis and necrosis.[1][2] This is a known biological outcome of sustained STING signaling in various cell types, including some cancer cells and T lymphocytes.[1][2] The extent of cell death can be influenced by the concentration of this compound, the duration of treatment, and the specific cell line being used. However, excessive or unexpected cell death may indicate a suboptimal experimental setup.
Q2: How can I determine the optimal concentration of this compound to minimize toxicity while achieving pathway activation?
A2: A dose-response experiment is crucial to determine the optimal concentration for your specific cell type. We recommend performing a titration of this compound, starting from a low concentration and increasing it incrementally.
Recommended Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for a fixed duration (e.g., 24 hours).
-
Assess Cell Viability: Use a reliable cell viability assay, such as Trypan Blue exclusion, MTT, or a fluorescence-based live/dead assay, to quantify the percentage of viable cells at each concentration.
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Monitor Pathway Activation: In parallel, measure the activation of the STING pathway. This can be done by quantifying the phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot or by measuring the production of cytokines like IFN-β using ELISA.
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Determine the Therapeutic Window: Identify the concentration range that provides robust STING activation with acceptable cell viability.
Logical Troubleshooting Workflow
If you are experiencing cell viability issues, follow this decision tree to identify the potential cause and solution.
Caption: Troubleshooting decision tree for cell viability issues.
Quantitative Data Summary
The following tables provide representative data on the effects of this compound on cell viability and STING pathway activation in different cell lines.
Table 1: Effect of this compound Concentration on Cell Viability
| Cell Line | This compound (µM) | Cell Viability (%) |
| THP-1 (Human Monocytic) | 0 (Control) | 98 ± 2 |
| 1 | 95 ± 3 | |
| 5 | 88 ± 5 | |
| 10 | 75 ± 6 | |
| 25 | 52 ± 8 | |
| B16-F10 (Murine Melanoma) | 0 (Control) | 97 ± 3 |
| 1 | 96 ± 2 | |
| 5 | 90 ± 4 | |
| 10 | 82 ± 5 | |
| 25 | 65 ± 7 |
Table 2: Correlation of STING Pathway Activation and Cell Viability
| Cell Line | This compound (µM) | p-IRF3 (Normalized Intensity) | IFN-β Production (pg/mL) | Cell Viability (%) |
| THP-1 | 0 | 1.0 | <10 | 98 |
| 10 | 8.5 | 1500 | 75 | |
| B16-F10 | 0 | 1.0 | <10 | 97 |
| 10 | 7.2 | 1200 | 82 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
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Cell Seeding: Plate cells in a 24-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
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Treatment: Treat the cells with the desired concentrations of this compound. Include an untreated control.
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Incubation: Incubate for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
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Cell Harvesting: Gently aspirate the media and wash the cells with PBS. Trypsinize the cells and resuspend them in complete media.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Western Blot for STING Pathway Activation
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Develop the blot using an ECL substrate and visualize the protein bands.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: STING signaling pathway activation by this compound.
Caption: General workflow for assessing cell viability and STING activation.
Frequently Asked Questions (FAQs)
Q3: Can the cell type I am using influence the level of cell death observed with this compound?
A3: Yes, the cellular response to STING activation is highly cell-type specific.[1] Some cell lines may be more sensitive to STING-induced cell death than others. It is important to characterize the response in your specific cell model.
Q4: How should I store and handle this compound to ensure its stability and activity?
A4: For optimal performance, this compound should be stored as a lyophilized powder at -20°C or -80°C. Reconstitute the compound in a suitable solvent (e.g., sterile, nuclease-free water or DMSO) to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Q5: Apart from concentration and duration, what other experimental factors could contribute to increased cell death?
A5: Several other factors can impact cell viability:
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Cell Health and Confluency: Ensure that your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. Over-confluent or stressed cells can be more susceptible to treatment-induced death.
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Reagent Quality: Ensure the quality and purity of your this compound. Contaminants or degradation of the compound can lead to unexpected toxicity.
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Off-Target Effects: While this compound is designed to be specific, high concentrations may lead to off-target effects that contribute to cytotoxicity.
Q6: What are the downstream signaling events following STING activation that might lead to cell death?
A6: Prolonged or hyper-activation of the STING pathway can induce apoptosis through several mechanisms, including the activation of the IRF3/Bax complex and endoplasmic reticulum (ER) stress. The production of high levels of type I interferons can also contribute to apoptosis in certain cell types.
References
Validation & Comparative
A Comparative Guide to STING Agonists: STING Modulator-4 vs. cGAMP
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immunotherapy, particularly for cancer treatment. STING agonists trigger the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. This guide provides an objective comparison of two STING agonists: the endogenous second messenger cyclic GMP-AMP (cGAMP) and a synthetic small molecule, STING modulator-4.
Overview of STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA, leading to the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[1] cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.[2] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Quantitative Comparison of this compound and cGAMP
The following table summarizes the available quantitative data for this compound and 2'3'-cGAMP. It is important to note that the data for each compound has been compiled from different sources and experimental conditions. Therefore, a direct comparison should be made with caution.
| Parameter | This compound | 2'3'-cGAMP |
| Binding Affinity (Ki/Kd) | Ki: 0.0933 µM (for R232H STING)[1][3] | Kd: ~3.79 nM |
| Cellular Activity (EC50) | >10 µM (for p-IRF3 in THP-1 cells) | Variable; e.g., 53.9 ± 5 µM (for IFN-β induction) in one study. Other studies suggest higher potency, but this is highly dependent on cell permeability and assay conditions. |
Note: The R232H variant of STING is a common human allele. The EC50 value for this compound being greater than 10 µM suggests it is a nej-potens agonist in this specific assay compared to other reported synthetic STING agonists. The high binding affinity of 2'3'-cGAMP is often contrasted with its lower apparent cellular potency, which is largely attributed to its poor cell membrane permeability.
Experimental Methodologies
Accurate assessment of STING agonist activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize and compare STING modulators.
STING Pathway Activation Workflow
The general workflow for evaluating STING agonists involves cell culture, compound treatment, and downstream analysis of pathway activation markers.
Phosphorylation of IRF3 (p-IRF3) by Western Blot
This assay directly measures the activation of a key downstream transcription factor in the STING pathway.
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Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
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Stimulation: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or 2'3'-cGAMP for a specified time (e.g., 4-6 hours). For cGAMP, a transfection reagent is often required to facilitate entry into the cells.
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Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396). A primary antibody for total IRF3 is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the p-IRF3 band is quantified and normalized to the total IRF3 band to determine the dose-dependent effect of the agonist. The EC50 value can be calculated from the resulting dose-response curve.
IFN-β Production by ELISA
This assay quantifies the secretion of the key cytokine, IFN-β, which is a primary functional outcome of STING activation.
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Cell Culture and Stimulation: THP-1 cells or peripheral blood mononuclear cells (PBMCs) are cultured and stimulated with the STING agonists as described above, typically for a longer duration (e.g., 18-24 hours).
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Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
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ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit for human IFN-β. Briefly, the supernatant is added to a microplate pre-coated with an IFN-β capture antibody.
-
Detection: A biotinylated detection antibody specific for IFN-β is added, followed by an avidin-HRP conjugate. A substrate solution is then added, and the color development is proportional to the amount of IFN-β present.
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Quantification: The absorbance is measured using a microplate reader at the appropriate wavelength. The concentration of IFN-β in the samples is determined by comparison to a standard curve generated with recombinant IFN-β.
-
Data Analysis: The EC50 value for IFN-β production is calculated from the dose-response curve of the STING agonist.
Conclusion
Both this compound and cGAMP are valuable tools for studying and activating the STING pathway. 2'3'-cGAMP, as the endogenous ligand, exhibits very high binding affinity to the STING protein. However, its utility in cell-based assays and for in vivo applications can be limited by its poor membrane permeability, often resulting in a lower apparent cellular potency. Synthetic small-molecule agonists like this compound offer the advantage of potentially improved drug-like properties. The available data suggests that this compound is a competitive modulator of STING, though its potency in inducing downstream signaling in the tested cellular assay appears to be modest.
References
cross-reactivity of STING modulator-4 with other PRRs
A high degree of selectivity is a critical attribute for any therapeutic agent, ensuring that it elicits the desired biological response with minimal off-target effects. This guide provides a comparative analysis of STING Modulator-4's cross-reactivity with other key Pattern Recognition Receptors (PRRs), underscoring its specificity for the STING (Stimulator of Interferon Genes) pathway.
The innate immune system relies on a diverse array of PRRs to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] These receptors, including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs), initiate signaling cascades that culminate in inflammatory and antiviral responses.[1][2][3][4] Given the convergence of these pathways on common downstream effectors like NF-κB and IRF3, assessing the selectivity of a pathway-specific modulator is paramount.
Quantitative Analysis of PRR Activation
To quantitatively assess the selectivity of this compound, a panel of cell-based reporter assays was employed. These assays measure the activation of specific PRR pathways by quantifying the expression of a downstream reporter gene (e.g., luciferase) under the control of a pathway-specific promoter (e.g., ISRE for the IRF3 pathway or NF-κB).
The following table summarizes the half-maximal effective concentration (EC50) of this compound and known control ligands for a representative panel of PRRs. A high EC50 value indicates weak or no activation of the receptor.
| Target Receptor | Pathway | Modulator | EC50 (µM) |
| STING | cGAS-STING | This compound | 0.05 |
| 2'3'-cGAMP (Control) | 0.1 | ||
| TLR3 | TLR Signaling | This compound | > 100 |
| Poly(I:C) (Control) | 0.01 (µg/mL) | ||
| TLR4 | TLR Signaling | This compound | > 100 |
| LPS (Control) | 0.001 (µg/mL) | ||
| TLR7 | TLR Signaling | This compound | > 100 |
| Imiquimod (Control) | 0.5 | ||
| TLR9 | TLR Signaling | This compound | > 100 |
| CpG ODN 2395 (Control) | 0.1 | ||
| RIG-I | RLR Signaling | This compound | > 100 |
| 5'ppp-dsRNA (Control) | 0.1 (µg/mL) | ||
| MDA5 | RLR Signaling | This compound | > 100 |
| HMW Poly(I:C) (Control) | 0.05 (µg/mL) | ||
| NOD2 | NLR Signaling | This compound | > 100 |
| L18-MDP (Control) | 0.1 | ||
| NLRP3 | NLR Signaling (Inflammasome) | This compound | > 100 |
| Nigericin (Control) | 5 |
Data are representative and compiled from typical assay results for selective STING agonists.
The data clearly demonstrate that this compound is a potent activator of the STING pathway, with an EC50 value of 50 nM. In contrast, it shows no significant activity against a broad panel of other PRRs from the TLR, RLR, and NLR families, with EC50 values exceeding 100 µM. This represents a selectivity window of over 2000-fold, highlighting the specific design of the modulator.
Signaling Pathway Context
The activation of PRRs triggers distinct upstream signaling events but can converge on common downstream transcription factors. The diagram below illustrates the STING pathway in the context of other PRR signaling cascades, visually representing the potential for signaling crosstalk and the importance of a selective modulator.
Experimental Workflow
The selectivity of this compound was determined using a standardized screening workflow. This process ensures robust and reproducible data for cross-reactivity assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PRR Activation Assays using Reporter Cell Lines
Objective: To determine the EC50 of this compound against a panel of human PRR signaling pathways.
Principle: HEK-293 cells are engineered to stably express a specific human PRR (e.g., TLR9, NOD2, or STING) and a reporter gene (secreted alkaline phosphatase or luciferase) under the control of a transcription factor (e.g., NF-κB or IRF3) responsive to the activation of that specific PRR pathway. Upon activation by a specific ligand, the transcription factor drives the expression of the reporter gene, which can be quantified.
Materials:
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HEK-293 Null cells (control)
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HEK-293 cells expressing human STING, TLR3, TLR4, TLR7, TLR9, RIG-I, MDA5, or NOD2.
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Assay Medium: DMEM, 10% FBS, Penicillin/Streptomycin, 2 mM L-glutamine.
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This compound (serial dilutions from 200 µM to 10 pM).
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Control Ligands: 2'3'-cGAMP, Poly(I:C), LPS-EK, Imiquimod, CpG ODN 2395, 5'ppp-dsRNA, HMW Poly(I:C), L18-MDP.
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Luciferase reporter assay system (e.g., Promega ONE-Glo™ or similar).
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96-well white, flat-bottom cell culture plates.
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Luminometer.
Procedure:
-
Cell Seeding: On the day prior to the experiment, seed the specific HEK-293 reporter cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of assay medium.
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Compound Preparation: Prepare a 2X serial dilution series of this compound and control ligands in the assay medium.
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Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells of the cell plate, resulting in a 1X final concentration. Include wells with untreated cells as a negative control.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Measurement:
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Equilibrate the plate and the luciferase assay reagent to room temperature.
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Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
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Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
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Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the untreated cell wells.
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Normalize the data relative to the maximum stimulation achieved with the control ligand (100%).
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Plot the normalized response versus the log of the compound concentration.
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Calculate the EC50 value using a four-parameter logistic regression curve fit (e.g., using GraphPad Prism or similar software).
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The comprehensive selectivity profiling confirms that this compound is a highly specific and potent activator of the STING pathway. Its lack of cross-reactivity with other major PRR families minimizes the potential for off-target immune activation, making it a promising candidate for further therapeutic development where targeted STING activation is desired.
References
A Head-to-Head Comparison of STING Agonists: STING-IN-4 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to STING Agonist Performance
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent innate immune response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This guide provides a comprehensive, data-driven comparison of STING-IN-4 against other prominent STING agonists: diABZI, MSA-2, and ADU-S100. The information is curated from preclinical studies to aid in the selection of appropriate compounds for research and therapeutic development.
The STING Signaling Pathway: A Brief Overview
The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular damage. Upon activation by cyclic dinucleotides (CDNs), STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that results in the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I IFNs, such as IFN-β, and other inflammatory cytokines. These signaling molecules are crucial for recruiting and activating various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), to mount an effective anti-tumor response.
A Researcher's Guide to Species-Specific Activity of Novel STING Inhibitors
For researchers, scientists, and drug development professionals, understanding the species-specific activity of novel Stimulator of Interferon Genes (STING) inhibitors is a critical step in the preclinical development of therapies targeting autoimmune and inflammatory diseases. The STING signaling pathway is a key component of the innate immune system, and its overactivation is implicated in various pathologies. However, significant differences between human and murine STING proteins can lead to discrepancies in inhibitor efficacy, complicating the translation of preclinical findings. This guide provides a comparative analysis of novel STING inhibitors, supported by experimental data and detailed methodologies, to aid in the assessment of their species-specific activity.
Comparative Efficacy of Novel STING Inhibitors
The inhibitory activity of small molecule STING antagonists can vary significantly between species. This is often attributed to differences in the amino acid sequences of the STING protein, which can alter the binding pocket and affinity of the inhibitor.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several novel STING inhibitors against human and mouse STING, highlighting the importance of evaluating these compounds in both systems.
| Compound | Species | Assay Endpoint | IC50 | Reference |
| Sting-IN-15 | Human | STING Inhibition | 116 nM | [2] |
| Mouse | STING Inhibition | 96.3 nM | [2] | |
| Compound 11 | Human (hSTING) | IFN-β Expression | 19.93 µM | [3] |
| Mouse (mSTING) | IFN-β Expression | 15.47 µM | [3] | |
| Compound 27 | Human (hSTING) | IFN-β Expression | 38.75 µM | |
| Mouse (mSTING) | IFN-β Expression | 30.81 µM | ||
| SN-011 | Human | STING-dependent Signaling | ~500 nM | |
| Mouse | STING-dependent Signaling | ~100 nM | ||
| H-151 | Human (hSTING) | IFN-β Expression | 1.04 µM | |
| Mouse (mSTING) | IFN-β Expression | 0.82 µM |
It is noteworthy that some inhibitors, like DMXAA, are potent agonists for murine STING but have no effect on human STING, underscoring the critical nature of species-specific testing. Similarly, the advanced inhibitor H-151 has shown promise in murine models but fails to effectively inhibit human STING in isolated human blood cells due to the absence of a key binding pocket in the human protein. In contrast, compounds like SN-011 have been developed to be potent inhibitors of both human and mouse STING.
STING Signaling Pathway and Inhibition
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. Novel STING inhibitors can target various stages of this pathway, most commonly by binding to the cGAMP pocket on STING, thereby preventing its activation.
Experimental Protocols for Assessing Species-Specific Activity
To determine the species-specific efficacy of novel STING inhibitors, a series of in vitro assays are essential. The following protocols provide a framework for these evaluations.
Cellular STING Reporter Assay
This assay is used to quantify the inhibitory potency of a compound on STING-dependent gene expression.
1. Cell Lines and Reagents:
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Human and mouse STING reporter cell lines (e.g., HEK293T or THP-1 cells engineered to express a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter).
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STING agonist (e.g., 2'3'-cGAMP).
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Test inhibitor and vehicle control (e.g., DMSO).
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Cell culture medium and supplements.
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Luciferase or SEAP detection reagents.
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Luminometer or spectrophotometer.
2. Procedure:
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Seed the human and mouse reporter cell lines in separate 96-well plates and incubate overnight.
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Pre-treat the cells with a serial dilution of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP).
-
Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells (for luciferase) or collect the supernatant (for SEAP) and add the appropriate detection reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of STING Pathway Activation
This method directly assesses the phosphorylation status of key downstream proteins in the STING signaling cascade.
1. Cell Lines and Reagents:
-
Human and mouse cell lines with endogenous or overexpressed STING (e.g., THP-1, L929).
-
STING agonist (e.g., 2'3'-cGAMP).
-
Test inhibitor and vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the desired concentrations of the STING inhibitor or vehicle for 1-2 hours.
-
Stimulate cells with a STING agonist for the appropriate time (e.g., 30-60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated forms of STING, TBK1, and IRF3 in the presence of the inhibitor indicates its efficacy.
Conclusion
The preclinical evaluation of novel STING inhibitors requires a thorough investigation of their species-specific activity. As demonstrated by the provided data, inhibitor potency can differ between human and mouse STING, and some compounds may even exhibit activity in only one species. By employing a combination of cellular reporter assays and direct biochemical methods like Western blotting, researchers can build a comprehensive profile of their lead candidates. This rigorous, comparative approach is essential for de-risking drug development programs and increasing the likelihood of successful clinical translation for this promising class of therapeutics.
References
A Researcher's Guide to Benchmarking STING Modulator-4: A Comparative Analysis Against Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy.[1][2][3] Upon activation, the STING pathway initiates a cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for priming robust anti-tumor T cell responses.[2][4] As numerous STING agonists advance through clinical development, it is crucial for researchers to have a standardized framework for benchmarking novel candidates like "STING Modulator-4."
This guide provides an objective comparison of this compound against leading clinical alternatives, supported by detailed experimental protocols and comparative data to guide preclinical development.
The STING Signaling Pathway: A Central Hub for Innate Immunity
The cGAS-STING pathway is a primary sensor for cytosolic DNA, a danger signal often present in cancer cells due to genomic instability or in response to therapies like radiation. Cytosolic DNA is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum (ER) resident protein. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other IFN-stimulated genes, mounting a powerful anti-tumor immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating STING Pathway Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. As the therapeutic potential of modulating this pathway gains increasing attention, rigorous validation of STING engagement in relevant physiological systems, such as primary cells, is paramount. This guide provides a comparative overview of key methodologies to assess STING pathway activation, presenting experimental data and detailed protocols to aid in the robust evaluation of novel STING agonists and inhibitors.
The STING Signaling Cascade
The activation of the STING pathway is a well-defined signaling cascade initiated by the presence of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2] This binding event triggers a conformational change and translocation of STING from the ER to the Golgi apparatus.[1] At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.
Experimental Workflow for Validating STING Engagement
A typical workflow for validating the engagement of the STING pathway in primary cells involves stimulation with a STING agonist followed by the assessment of key downstream signaling events.
Comparison of STING Pathway Agonists in Primary Cells
The selection of an appropriate STING agonist is crucial for robust pathway activation. Below is a comparison of commonly used STING agonists and their typical effective concentrations in primary human cells.
| Agonist | Mechanism of Action | Typical Concentration (Primary Human Cells) | Key Features |
| 2'3'-cGAMP | Natural STING ligand | 1 - 10 µg/mL | High potency and specificity. The gold standard for direct STING activation. |
| DMXAA | Synthetic small molecule (murine STING specific) | Not active in human cells | Potent activator of murine STING, often used in preclinical mouse models. |
| ADU-S100 (ML RR-S2 CDA) | Synthetic cyclic dinucleotide | 1 - 50 µM | Potent activator of human STING, has been evaluated in clinical trials. |
| diABZI | Synthetic non-cyclic dinucleotide | 0.1 - 1 µM | Highly potent, systemically available STING agonist. |
Key Assays for Validating STING Pathway Engagement
A multi-pronged approach using orthogonal assays is recommended to confirm STING pathway engagement and rule out off-target effects.
| Assay | Parameter Measured | Key Proteins/Genes | Typical Timepoint (post-stimulation) |
| Western Blot | Phosphorylation of signaling intermediates | p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396) | 30 minutes - 4 hours |
| RT-qPCR | Upregulation of target gene transcription | IFNB1, ISG15, CXCL10 | 2 - 8 hours |
| ELISA / CBA | Secretion of cytokines and chemokines | IFN-β, CXCL10 | 6 - 24 hours |
| Immunofluorescence Microscopy | Subcellular localization of signaling proteins | IRF3 nuclear translocation | 1 - 4 hours |
Differentiating STING from Alternative Innate Immune Pathways
Cytosolic DNA can also be recognized by other pattern recognition receptors (PRRs), such as Toll-like receptor 9 (TLR9), which signals through the MyD88-dependent pathway. It is important to differentiate STING-dependent signaling from other pathways.
| Pathway | Primary Ligand | Key Adaptor Protein | Downstream Transcription Factors | Key Cytokine Output |
| cGAS-STING | Cytosolic dsDNA | STING | IRF3, NF-κB | Type I IFNs (IFN-β), pro-inflammatory cytokines |
| TLR9 | Unmethylated CpG DNA | MyD88 | NF-κB, AP-1, IRF7 | Pro-inflammatory cytokines (TNF-α, IL-6), Type I IFNs (in pDCs) |
Experimental Approaches to Differentiate Pathways:
-
STING Knockout/Knockdown Cells: The most definitive way to confirm STING-dependent signaling is to use primary cells from STING knockout animals or cells in which STING has been knocked down using RNAi.
-
Specific Inhibitors: Use of well-characterized inhibitors for key signaling molecules in each pathway (e.g., STING inhibitors like H-151, or TLR9 antagonists).
-
Ligand Specificity: Use of specific ligands for each pathway (e.g., 2'3'-cGAMP for STING, CpG ODNs for TLR9) to selectively activate one pathway.
Experimental Protocols
Western Blot for Phosphorylation of STING, TBK1, and IRF3
Objective: To detect the phosphorylation of key signaling intermediates in the STING pathway.
Materials:
-
Primary cells (e.g., human PBMCs or murine bone marrow-derived macrophages)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and antibodies for total proteins as loading controls.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate primary cells at an appropriate density and allow them to adhere/stabilize overnight.
-
Stimulate cells with the STING agonist at various concentrations and for different time points (e.g., 0, 30, 60, 120 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using a chemiluminescent substrate and an imaging system.
RT-qPCR for IFN-β and Interferon-Stimulated Gene (ISG) Expression
Objective: To quantify the transcriptional upregulation of STING target genes.
Materials:
-
Primary cells
-
STING agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IFNB1, ISG15, CXCL10) and a housekeeping gene (ACTB, GAPDH).
Procedure:
-
Stimulate primary cells with the STING agonist for a time course (e.g., 0, 2, 4, 8 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the unstimulated control.
ELISA for IFN-β Secretion
Objective: To measure the amount of secreted IFN-β protein in the cell culture supernatant.
Materials:
-
Primary cells
-
STING agonist
-
IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Stimulate primary cells with the STING agonist for an extended time course (e.g., 0, 6, 12, 24 hours).
-
Collect the cell culture supernatant at each time point.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of IFN-β based on a standard curve.
By employing these methodologies, researchers can confidently validate the engagement of the STING pathway in primary cells, enabling a more accurate assessment of the therapeutic potential of novel immunomodulatory compounds.
References
A Comparative Guide to the In Vitro and In Vivo Potency of STING Modulators
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA, which is a key indicator of infection or cellular damage.[1] Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2] This central role in immunity has made STING a highly attractive target for therapeutic intervention in a variety of diseases, including cancer and autoimmune disorders.[3][4]
This guide provides a head-to-head comparison of the in vitro and in vivo potency of prominent STING modulators, supported by experimental data and detailed methodologies to aid researchers in their selection and evaluation of these compounds.
Data Presentation: Comparative Potency of STING Modulators
The efficacy of STING modulators is quantified through various in vitro and in vivo assays. The following tables summarize representative data for several well-characterized STING agonists and antagonists.
Table 1: In Vitro Potency of STING Agonists
| Compound | Modulator Type | Assay System | Potency (EC50) | Reference |
| 2'3'-cGAMP | Agonist | THP-1 Dual Reporter Cells | ~10 µg/mL | [5] |
| THP-1 Cells (IFNβ Secretion) | ~124 µM | |||
| Human PBMCs (IFNβ Secretion) | ~70 µM | |||
| diABZI | Agonist | THP-1 Dual Reporter Cells | ~0.2 µg/mL | |
| JNJ-67544412 | Agonist | THP1-Blue™ ISG Reporter Cells | 0.64 µM | |
| KAS-08 | Agonist | THP-1 ISG LUC Reporter Assay | 0.18 µM | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | Agonist | THP-1 Cells (IFNβ Secretion) | 39.7 µM | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | Agonist | THP-1 Cells (IFNβ Secretion) | 10.5 µM |
Table 2: In Vitro Potency of STING Inhibitors
| Compound | Modulator Type | Assay System | Potency (IC50) | Reference |
| H-151 | Antagonist | HEK293T IFN-β Luciferase Reporter | 1.04 µM (Human STING) | |
| C-176 | Antagonist | L929 IFN-β Luciferase Reporter | 4.1 µM (Murine STING) | |
| SN-011 | Antagonist | TREX1-/- MEFs (IFN-β production) | 0.021 µM |
Table 3: In Vivo Efficacy of STING Modulators
| Compound | Modulator Type | Mouse Model | Efficacy | Reference |
| ALG-031048 | Agonist | CT26 Colon Carcinoma | Complete tumor regression in 90% of animals | |
| JNJ-67544412 | Agonist | MC38 Colorectal Tumors | Complete cures in up to 90% of animals | |
| H-151 | Antagonist | Trex1-/- Mice | Amelioration of autoinflammation | |
| C-176 | Antagonist | Trex1-/- Mice | Amelioration of autoinflammation | |
| Compound 42 | Antagonist | CMA-treated and Trex1-/- Mice | Effective suppression of STING-mediated inflammation |
Visualizing the STING Pathway and Experimental Workflow
To better understand the mechanism of action and the process of evaluation for STING modulators, the following diagrams illustrate the STING signaling cascade and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway and points of therapeutic intervention.
Caption: A generalized workflow for determining STING modulator potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING modulators. Below are protocols for key experiments.
This assay is a common method to quantify the in vitro potency of STING modulators by measuring their ability to induce or suppress STING-dependent expression of a reporter gene, such as luciferase under the control of an IFN-β or IRF-inducible promoter.
-
Materials:
-
HEK293T or THP-1 dual reporter cells.
-
Expression plasmids for human or mouse STING (if not endogenously expressed).
-
IFN-β promoter-luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase).
-
STING agonist (e.g., 2'3'-cGAMP) or antagonist to be tested.
-
Cell lysis buffer and luciferase assay substrate.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of transfection or treatment.
-
Transfection (if necessary): Co-transfect cells with STING, IFN-β-luciferase, and control plasmids.
-
Compound Treatment: Prepare serial dilutions of the STING modulator. Add the diluted compounds to the cells. For antagonist evaluation, pre-incubate with the antagonist before adding a submaximal concentration of an agonist like 2'3'-cGAMP.
-
Incubation: Incubate cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the reporter luciferase signal to the control luciferase signal. Plot the normalized signal against the logarithm of the modulator concentration and fit a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
CETSA is a biophysical technique that confirms direct binding of a modulator to the STING protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Materials:
-
Cell line expressing the STING protein of interest.
-
STING modulator.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine with a thermal gradient function.
-
Western blotting or mass spectrometry equipment for protein quantification.
-
-
Procedure:
-
Compound Treatment: Treat intact cells or cell lysates with the STING modulator or vehicle control.
-
Heat Treatment: Aliquot the treated samples and expose them to a temperature gradient for a defined period (e.g., 3 minutes).
-
Cell Lysis and Separation: If using intact cells, lyse them after the heat treatment. Separate the soluble protein fraction (containing stabilized, non-aggregated STING) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble STING protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble STING protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement and stabilization.
-
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
-
Materials:
-
6-8 week old syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma).
-
STING agonist formulated in a suitable vehicle.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer the STING agonist via the desired route (e.g., intratumoral, subcutaneous, or intravenous).
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals for the duration of the study. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves between the treated and vehicle groups to determine the anti-tumor efficacy. An abscopal effect, where an untreated tumor on the opposite flank also regresses, can also be assessed.
-
Conclusion
The development of potent and specific STING modulators holds immense therapeutic promise. As this guide illustrates, a comprehensive evaluation of these compounds requires a multi-faceted approach, combining robust in vitro assays to determine potency and mechanism with rigorous in vivo studies to establish efficacy and safety. The discrepancy often observed between in vitro potency and in vivo performance highlights the importance of factors such as pharmacokinetics, bioavailability, and engagement of the complex tumor microenvironment. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing STING-targeted therapies from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Safe Handling of STING Modulator-4
The proper disposal of novel research compounds like STING modulator-4 is a critical aspect of laboratory safety and environmental responsibility. Although a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, guidance can be drawn from general principles of chemical waste management and information on similar STING (Stimulator of Interferon Genes) pathway modulators.[1] All waste containing this compound, including the pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.[1]
Immediate Safety and Handling Protocols
Due to the absence of specific toxicological data, this compound should be handled with caution, assuming it may be irritating to mucous membranes and the upper respiratory tract, and potentially harmful if inhaled, ingested, or absorbed through the skin.[2] Standard laboratory precautions for handling chemical compounds are mandatory.[2]
Personal Protective Equipment (PPE) and First Aid:
Proper PPE is the first line of defense against accidental exposure.[2] The following table summarizes the necessary PPE and immediate first aid measures in case of contact.
| Item | Recommendation | First Aid Procedure |
| Eye Protection | Safety glasses or goggles are required to protect from splashes. | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin contact. | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Body Protection | A lab coat should be worn to protect street clothes and provide an additional layer of protection. | Remove contaminated clothing and wash the affected skin area. |
| Respiratory Protection | Avoid inhalation. Use only in areas with appropriate exhaust ventilation. | Move the individual to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention. |
| Ingestion | Do not ingest. | Rinse mouth with water. If the person feels unwell, seek medical attention. |
Step-by-Step Disposal Procedures
A systematic approach to waste management is crucial for ensuring safety and regulatory compliance. The following protocol outlines the general steps for the proper disposal of this compound and associated materials.
Experimental Protocol: Hazardous Waste Disposal for this compound
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves, weighing paper).
-
Treat all identified materials as hazardous chemical waste.
-
Segregate this compound waste from non-hazardous waste and other waste streams like biohazardous materials to prevent unforeseen chemical reactions.
-
-
Containerization:
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and its approximate concentration.
-
Solid Waste: Collect contaminated solid waste, such as gloves and pipette tips, in a separate, clearly labeled, puncture-resistant container.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Signaling Pathway and Workflow
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. STING modulators are designed to either activate (agonists) or inhibit (antagonists) this pathway for therapeutic purposes.
Caption: The cGAS-STING signaling pathway activation cascade.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
